KW-7158
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type K(+) channels which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. It is proposed that KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortenining the action potential duration in DRG neurons. |
|---|---|
CAS No. |
214764-26-8 |
Molecular Formula |
C16H12F3NO5S2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide |
InChI |
InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1 |
InChI Key |
NAFSYPCVPLWHFY-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KW 7158 KW-7158 N-(5,5-dioxo-10-oxo-4,10-dihydrothieno(3,2-c)(1)benzothiepin-9-yl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
Origin of Product |
United States |
Foundational & Exploratory
KW-7158: A Novel, Non-Cholinergic Approach to Bladder Control Through Afferent Nerve Modulation
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-7158 is an investigational small molecule that represents a departure from traditional antimuscarinic therapies for overactive bladder (OAB). Its unique mechanism of action centers on the modulation of sensory afferent nerve activity, offering the potential for effective bladder control with a differentiated side-effect profile. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The current mainstay of OAB treatment involves antimuscarinic agents, which can be limited by bothersome side effects such as dry mouth and constipation. This compound, a tricyclic compound, has been developed as a novel therapeutic candidate for OAB with a distinct, non-cholinergic mechanism of action aimed at suppressing the activity of sensory afferent nerves involved in bladder sensation and reflex pathways[1][2].
Molecular Target Identification and Binding Profile
The primary molecular target of this compound has been identified as the Equilibrative Nucleoside Transporter 1 (ENT1)[1][3]. ENT1 is a widely expressed transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes[4].
Quantitative Binding and Inhibition Data
Pharmacological studies have quantified the interaction of this compound with ENT1, demonstrating potent inhibitory activity. The following table summarizes key quantitative data from in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Adenosine Influx Inhibition) | 3.3 nM | Rat Dorsal Root Ganglion (DRG) Cell Line | [1][3] |
| Ki (ENT1 Binding) | 1.8 nM | Rat Dorsal Root Ganglion (DRG) Cell Line | [1][3] |
Mechanism of Action: From ENT1 Inhibition to Bladder Control
The therapeutic effect of this compound in OAB is believed to be mediated by its inhibition of ENT1 on peripheral sensory nerves, particularly C-fibers, which play a crucial role in transmitting bladder sensation to the central nervous system[2].
Proposed Signaling Pathway
By blocking ENT1, this compound inhibits the reuptake of adenosine from the extracellular space. This leads to an accumulation of endogenous adenosine in the vicinity of sensory nerve terminals[2]. The elevated extracellular adenosine can then act on adenosine receptors, leading to the modulation of neuronal excitability. It is proposed that this increase in local adenosine concentration may activate A-type K+ channels, resulting in a shortened action potential duration in dorsal root ganglion (DRG) neurons and subsequent suppression of afferent nerve firing[2]. This reduction in sensory nerve signaling from the bladder is hypothesized to alleviate the symptoms of OAB.
Preclinical In Vivo Efficacy
The efficacy of this compound in modulating bladder function has been demonstrated in rodent models of normal and overactive bladder.
Effects in a Rat Model of Xylene-Induced Cystitis
In a well-established model of bladder hyperactivity induced by xylene irritation, intravenous administration of this compound demonstrated significant improvements in key urodynamic parameters.
| Parameter | Dose (µg/kg, i.v.) | Effect | Reference |
| Volume Threshold for Micturition | 100 | Increased by 65% | [5] |
| Intercontraction Interval | 100 | Increased by 150% | [5] |
| Small Amplitude Bladder Contractions | 100 | Decreased | [5] |
| Vesico-vascular Reflexes | 10 - 100 | Suppressed by 19.4-100% | [5] |
These findings support the hypothesis that this compound acts by depressing afferent pathways, thereby reducing bladder hyperactivity without affecting the amplitude of bladder contractions[5].
Experimental Protocols
ENT1 Binding Assay ([³H]this compound Binding)
This protocol is based on the methodology described by Nishiya et al. (2014)[1].
-
Cell Culture and Membrane Preparation: A dorsal root ganglion cell line is transfected with an ENT1 expression vector. Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then resuspended.
-
Binding Reaction: The membrane preparation is incubated with [³H]this compound in the presence or absence of a high concentration of non-labeled this compound (to determine non-specific binding) or other ENT1 inhibitors.
-
Filtration and Scintillation Counting: The binding reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Ki) is determined by analyzing competition binding data using appropriate software.
Adenosine Influx Assay
This protocol is based on the methodology described by Nishiya et al. (2014)[1].
-
Cell Culture: A dorsal root ganglion cell line expressing ENT1 is cultured in appropriate multi-well plates.
-
Inhibition: Cells are pre-incubated with varying concentrations of this compound or other ENT1 inhibitors.
-
Adenosine Uptake: [³H]Adenosine is added to the wells, and the cells are incubated for a short period to allow for uptake.
-
Washing and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of [³H]Adenosine taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
-
Data Analysis: The concentration of this compound that inhibits 50% of adenosine uptake (IC50) is calculated from the dose-response curve.
In Vivo Model of Xylene-Induced Cystitis in Rats
This protocol is based on the methodology described by Lu et al. (2002)[5].
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized with urethane. A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A catheter is also placed in an artery for blood pressure monitoring.
-
Induction of Cystitis: Xylene is instilled into the bladder to induce hyperactivity.
-
Urodynamic Measurements: The bladder is filled with saline to elicit spontaneous bladder contractions. Bladder pressure, intercontraction interval, and volume threshold for inducing contractions are recorded. Vesico-vascular reflexes are measured as the increase in systolic blood pressure during bladder distension.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Data Analysis: Changes in urodynamic parameters before and after drug administration are analyzed to determine the effect of this compound on bladder function.
Clinical Development
While extensive preclinical data support the mechanism of action of this compound, publicly available results from clinical trials specifically evaluating its efficacy and safety for overactive bladder are limited. Further clinical investigation is necessary to establish its therapeutic potential in humans.
Conclusion
This compound presents a promising and innovative approach to the management of overactive bladder. Its unique mechanism of action, centered on the inhibition of the Equilibrative Nucleoside Transporter 1 and subsequent modulation of afferent nerve activity, distinguishes it from currently available therapies. The potent in vitro activity and significant in vivo efficacy in preclinical models of bladder hyperactivity underscore its potential as a valuable therapeutic option. This technical guide provides a foundational understanding of the core principles underlying the action of this compound, intended to support further research and development in the field of bladder control.
References
- 1. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early and Consistent Improvements in Urinary Symptoms and Quality of Life With OnabotulinumtoxinA in Patients With Overactive Bladder and Urinary Incontinence: Results From a Randomized, Placebo-controlled, Phase IV Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-overactive Bladder Activity of this compound Is Mediated by Blocking Equilibrative Nucleoside Transporter-1 [jstage.jst.go.jp]
- 4. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: EOS-984, a Novel First-in-Class Equilibrative Nucleoside Transporter-1 (ENT1) Inhibitor for Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tumor microenvironment (TME) is often characterized by high concentrations of adenosine, a potent immunosuppressive metabolite. Adenosine exerts its effects not only through cell-surface receptors but also via intracellular mechanisms following transport into immune cells. Equilibrative Nucleoside Transporter-1 (ENT1) has been identified as the primary transporter for adenosine uptake into activated T cells. This uptake leads to metabolic exhaustion and suppression of anti-tumor immunity. This document provides a detailed technical overview of EOS-984 (also known as EOS301984), a novel, potent, and highly selective small molecule inhibitor of ENT1, designed to counteract this immunosuppressive pathway and restore T cell function within the TME.
Introduction to ENT1 and the Adenosine Pathway in Immuno-Oncology
Equilibrative Nucleoside Transporter-1 (ENT1), encoded by the SLC29A1 gene, is a bidirectional transporter that facilitates the movement of nucleosides, such as adenosine, across the cell membrane.[1] In the TME, stressed or dying cancer cells release large amounts of ATP, which is rapidly converted to adenosine by ectonucleotidases like CD39 and CD73. While conventional therapeutic strategies have focused on blocking extracellular adenosine receptors (e.g., A2AR), a critical mechanism of immunosuppression involves the intracellular accumulation of adenosine in T cells.[2][3]
Upon activation, T cells upregulate ENT1 expression on their surface.[2] This allows for the influx of the abundant adenosine from the TME. High intracellular adenosine levels disrupt critical metabolic pathways, most notably the de novo pyrimidine synthesis pathway, thereby depriving the T cells of the necessary building blocks for DNA replication and proliferation.[2][3] This metabolic sabotage leads to T cell anergy and functional impairment, enabling tumors to evade the immune system. EOS-984 is a first-in-class ENT1 inhibitor developed to specifically block this intracellular adenosine uptake, thereby protecting T cell metabolism and restoring their anti-cancer effector functions.[2][4]
Core Mechanism of Action of EOS-984
EOS-984 is a potent and highly selective antagonist of the ENT1 transporter. Its mechanism of action is centered on preventing the transport of extracellular adenosine into activated T cells. By blocking the ENT1 channel, EOS-984 effectively shields T cells from the immunosuppressive effects of high intracellular adenosine concentrations.[2] This blockade restores the integrity of the de novo pyrimidine synthesis pathway, allowing for the production of UMP, UTP, and CTP.[2] Consequently, activated T cells in an adenosine-rich environment can maintain their proliferative capacity and effector functions, such as producing key cytokines like IFNγ and executing tumor cell killing.[2][4]
Signaling Pathway Diagram
The following diagram illustrates the role of ENT1 in adenosine-mediated T cell suppression and the mechanism of intervention by EOS-984.
Caption: EOS-984 blocks adenosine uptake via ENT1, restoring pyrimidine synthesis.
Preclinical Pharmacological Profile
EOS-984 has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacological properties.
In Vitro Potency and Selectivity
The inhibitory activity of EOS-984 was assessed against human ENT1 and ENT2 transporters. The data demonstrates high potency and selectivity for ENT1.
| Parameter | Value | Assay Type |
| hENT1 Binding IC₅₀ | 1.5 nM | Radioligand Displacement Assay |
| hENT1 Uptake IC₅₀ | 2.0 nM | [³H]-Uridine Uptake Inhibition |
| hENT2 Uptake IC₅₀ | 350 nM | [³H]-Adenosine Uptake Inhibition |
| Selectivity (ENT2/ENT1) | ~175-fold | Calculated from Uptake IC₅₀ Values |
| hENT1 Binding K_d_ | 0.5 nM | Radioligand Binding Assay |
| mENT1 Binding K_d_ | 14.4 nM | Radioligand Binding Assay |
| Data sourced from preclinical findings.[2][5] |
Pharmacokinetic Profile
Pharmacokinetic studies were conducted in dogs to evaluate the drug-like properties of EOS-984.
| Parameter | Species | Value |
| Half-life (t½) | Dog | 9.5 hours |
| Oral Bioavailability (F) | Dog | 24% (@ 50 mg/kg, p.o.) |
| Plasma Protein Binding (Fu%) | Human | 11.2% |
| Plasma Protein Binding (Fu%) | Mouse | 9.7% |
| LogD (pH 7.4) | N/A | 2.0 |
| Data sourced from preclinical findings.[5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to characterize EOS-984.
Protocol: ENT1 Inhibition via [³H]-Uridine Uptake Assay
This assay quantifies the ability of a compound to inhibit the transport of a radiolabeled nucleoside substrate into cells engineered to express ENT1.
1. Cell Culture:
-
Utilize a nucleoside transporter-deficient cell line (e.g., PK15NTD) stably transfected to express human ENT1 (hENT1).
-
Culture cells to 80-90% confluency in appropriate media.
-
Seed cells into 96-well poly-D-lysine-coated plates at a density of 3 x 10⁵ cells/mL and allow them to adhere overnight.[6]
2. Assay Procedure:
-
On the day of the assay, aspirate culture medium and wash cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare serial dilutions of EOS-984 and a positive control inhibitor (e.g., Dipyridamole) in the transport buffer.
-
Add the inhibitor solutions to the wells and pre-incubate for 15-30 minutes at 37°C.[7][8]
-
Initiate the uptake reaction by adding transport buffer containing a fixed concentration of [³H]-Uridine (e.g., 10 µM).[7][9]
-
Allow the uptake to proceed for a predetermined linear-range time (e.g., 5-10 minutes) at 37°C.[7][9]
3. Termination and Measurement:
-
Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer to remove extracellular substrate.[10]
-
Lyse the cells using a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).[11]
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of EOS-984 relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of ENT1 inhibitors.
Protocol: T Cell Proliferation (CFSE Dilution) Assay
This assay measures the extent to which T cells divide over several days by tracking the dilution of a fluorescent dye.
1. T Cell Isolation and Labeling:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12]
-
Resuspend cells at 10-20 x 10⁶ cells/mL in PBS with 0.1% FBS.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.[8][13]
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS.
-
Wash the cells three times in complete medium to remove excess CFSE.
2. Cell Culture and Treatment:
-
Plate CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add anti-CD28 antibody (e.g., 1 µg/mL) for co-stimulation.
-
Add experimental agents: vehicle (DMSO), adenosine (e.g., 50-100 µM), and/or EOS-984 (at various concentrations).
-
Culture cells for 4-5 days at 37°C in a 5% CO₂ incubator.
3. Flow Cytometry Analysis:
-
Harvest cells and stain with antibodies for T cell markers (e.g., CD3, CD8) if desired.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population. Proliferation is visualized as a series of peaks on a histogram, with each successive peak representing a generation of cell division and having half the fluorescence intensity of the preceding peak.
-
Quantify the percentage of divided cells and the proliferation index.
Protocol: In Vivo Humanized Mouse Xenograft Model
This model evaluates the anti-tumor efficacy of immunomodulatory agents in a system containing a human immune component.
1. Generation of Humanized Mice:
-
Use immunodeficient mice (e.g., NOD.Cg-PrkdcscidIL2rgtm1Wjl/Sz or NSG mice).
-
At 3-4 weeks of age, subject mice to sublethal irradiation (e.g., 200-300 cGy).
-
Within 24 hours, inject human CD34⁺ hematopoietic stem cells (HSCs) intravenously.
-
Allow 12-16 weeks for the human immune system to reconstitute. Monitor human chimerism (hCD45⁺ cells) in peripheral blood.[6][14]
2. Tumor Implantation:
-
Implant fragments of a patient-derived xenograft (PDX) from a triple-negative breast cancer (TNBC) model subcutaneously into the flank of the humanized mice.[14]
3. Treatment and Monitoring:
-
When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, EOS-984, anti-PD-1, EOS-984 + anti-PD-1).[3][14]
-
Administer EOS-984 (e.g., via oral gavage) and anti-PD-1 antibody (e.g., via intraperitoneal injection) according to the planned schedule (e.g., daily for EOS-984, weekly for anti-PD-1).
-
Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.
4. Endpoint Analysis:
-
At the end of the study, euthanize mice and harvest tumors and spleens for downstream analysis, such as flow cytometry to characterize tumor-infiltrating lymphocytes (TILs) (e.g., CD8⁺ T cell frequency, proliferation, and cytokine production).
Caption: Workflow for in vivo efficacy testing in a humanized mouse model.
Summary and Future Directions
EOS-984 is a novel, potent, and highly selective ENT1 inhibitor that represents a new therapeutic modality in cancer immunotherapy. By targeting an intracellular metabolic checkpoint, it prevents adenosine-mediated T cell suppression, restoring proliferation and effector function. Preclinical data demonstrate its potent in vitro activity and promising in vivo efficacy, particularly in combination with anti-PD-1 therapy in a TNBC model.[2][4]
The detailed pharmacological profile and robust experimental validation position EOS-984 as a strong candidate for clinical development. A Phase 1 trial in advanced malignancies is currently underway to evaluate its safety and preliminary efficacy.[4] Future research will likely focus on identifying patient populations most likely to benefit, exploring additional combination strategies, and further elucidating the role of intracellular adenosine metabolism across different cancer types and immune cell subsets.
References
- 1. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. EOS301984 (EOS-984) | ENT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. iTeos Presents EOS-984 Preclinical Data Demonstrating [globenewswire.com]
- 5. Itheos Therapeutics presents work behind discovery of EOS-984, a potentially first-in-class ENT1 inhibitor | BioWorld [bioworld.com]
- 6. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. researchgate.net [researchgate.net]
- 10. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. bu.edu [bu.edu]
- 13. Evaluation of anti-PD-1-based therapy against triple-negative breast cancer patient-derived xenograft tumors engrafted in humanized mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
KW-7158: A Technical Guide on its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-7158 is an investigational small molecule that has garnered interest for its potential therapeutic applications, primarily in the management of overactive bladder (OAB). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, available pharmacokinetic and pharmacodynamic data, and its therapeutic potential. The document is structured to meet the needs of researchers and drug development professionals, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia. The condition significantly impacts the quality of life for millions of individuals worldwide. Current pharmacological treatments for OAB are predominantly antimuscarinic agents, which can be associated with bothersome side effects. This compound represents a novel therapeutic approach with a distinct mechanism of action that may offer an improved side-effect profile.
Pharmacology of this compound
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] ENT1 is a widely expressed transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes. By inhibiting ENT1, this compound effectively blocks the reuptake of adenosine from the extracellular space, leading to an increase in the local concentration of extracellular adenosine.
This elevation in extracellular adenosine is the cornerstone of this compound's therapeutic effect in OAB. Adenosine acts as a potent signaling molecule in the peripheral nervous system, particularly on sensory afferent nerves. In the context of the urinary bladder, increased adenosine levels lead to the suppression of sensory nerve activity. This neuromodulatory effect is believed to reduce the inappropriate signaling from the bladder to the spinal cord that characterizes OAB, thereby alleviating symptoms of urgency and frequency.
Signaling Pathway
The therapeutic effect of this compound is initiated by the inhibition of ENT1, leading to an accumulation of extracellular adenosine. This adenosine then activates A1 adenosine receptors on dorsal root ganglion (DRG) neurons, which are primary sensory neurons innervating the bladder. The activation of these G-protein coupled receptors triggers a downstream signaling cascade that ultimately suppresses neuronal excitability.
The key steps in this signaling pathway include:
-
G-protein Activation: The adenosine A1 receptor is coupled to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The reduction in cAMP and direct G-protein subunit interactions lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
Neuronal Hyperpolarization: The increased potassium efflux and decreased calcium influx lead to hyperpolarization of the neuronal membrane, making it less likely to fire action potentials.
This cascade of events effectively dampens the transmission of sensory signals from the bladder, thereby reducing the sensation of urgency and the frequency of bladder contractions.
Data Presentation
Pharmacodynamic Data
While a specific IC50 or Ki value for this compound's inhibition of ENT1 is not publicly available, one study reported that this compound inhibited adenosine uptake in a dose-dependent manner starting from 5 nM, with 80% inhibition observed at 50 µM. For comparative purposes, the table below includes inhibitory constants for other known ENT1 inhibitors.
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | ENT1 | Adenosine Uptake | 80% inhibition at 50 µM | [Nishiya et al., 2014] |
| Lorlatinib | ENT1 | [3H]-uridine uptake | IC50: ~1.0–2.5 µM | [Fardel et al., 2021] |
| Dipyridamole | ENT1 | Radioligand Binding | Ki: 308 nM | [Lin et al., 2013] |
| Compound 13 | ENT1 | Radioligand Binding | Ki: 0.49 nM | [Lin et al., 2013] |
Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for this compound are not widely available in the public domain. A study by Maeda et al. (2012) investigated the species differences in the pharmacokinetics of this compound, noting significant variations in metabolic profiles between humans, mice, rats, and dogs. The primary difference highlighted was the formation of a hydrolyzed metabolite (M2) as the main metabolite in human plasma, a pathway less prominent in the animal models studied. The tables below are structured to incorporate future data as it becomes available.
Single Dose Oral Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
|---|---|---|---|---|---|
| Rat | |||||
| Dog |
| Human | | | | | |
Single Dose Intravenous Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hr) |
|---|---|---|---|---|---|---|
| Rat | ||||||
| Dog |
| Human | | | | | | |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound, based on available literature.
In Vitro ENT1 Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on ENT1-mediated adenosine transport.
-
Cell Line: A dorsal root ganglion (DRG) cell line endogenously expressing ENT1.
-
Methodology:
-
Cells are cultured to confluence in appropriate multi-well plates.
-
The cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
A solution containing a radiolabeled nucleoside (e.g., [3H]-adenosine) is added to initiate the uptake assay.
-
The uptake is allowed to proceed for a short, defined time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapidly washing the cells with ice-cold transport buffer to remove extracellular radiolabel.
-
The cells are lysed, and intracellular radioactivity is quantified using liquid scintillation counting.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control, and an IC50 value is determined by non-linear regression analysis.
-
In Vivo Model of Overactive Bladder
-
Objective: To evaluate the efficacy of this compound in a rat model of OAB.
-
Animal Model: Female Sprague-Dawley rats.
-
Induction of OAB: Intravesical instillation of a bladder irritant such as xylene or cyclophosphamide, or surgical induction of bladder outlet obstruction.
-
Methodology:
-
Rats are anesthetized (e.g., with urethane).
-
A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A venous catheter is placed for drug administration.
-
Cystometry is performed by infusing saline into the bladder at a constant rate to elicit reflex bladder contractions.
-
Baseline urodynamic parameters, including bladder capacity, voiding pressure, and inter-contraction interval, are recorded.
-
This compound or vehicle is administered intravenously.
-
Cystometry is repeated, and changes in urodynamic parameters are recorded and compared to baseline values.
-
Data are analyzed to determine the effect of this compound on bladder hyperactivity.
-
Therapeutic Potential and Future Directions
The unique mechanism of action of this compound as an ENT1 inhibitor holds significant promise for the treatment of OAB. By targeting the sensory afferent pathways, it may offer a more favorable side-effect profile compared to existing antimuscarinic therapies, which can cause dry mouth, constipation, and blurred vision.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Clinical Trials: To date, there is no publicly available information on clinical trials for this compound. Rigorous, well-controlled clinical trials in patients with OAB are necessary to establish the safety and efficacy of this compound in humans.
-
Pharmacokinetics in Humans: Detailed pharmacokinetic studies in human subjects are required to determine the optimal dosing regimen and to assess the clinical relevance of the metabolic pathways identified in preclinical studies.
-
Selectivity Profiling: A comprehensive selectivity profile of this compound against other nucleoside transporters and a broad range of receptors and enzymes would provide a more complete understanding of its pharmacological properties and potential for off-target effects.
-
Exploration of Other Indications: Given the role of adenosine in modulating neuronal activity, the therapeutic potential of this compound could extend to other conditions characterized by sensory nerve hyperactivity, such as neuropathic pain or interstitial cystitis.
Conclusion
This compound is a promising drug candidate with a novel mechanism of action for the treatment of overactive bladder. Its ability to inhibit ENT1 and subsequently enhance adenosine-mediated suppression of sensory nerve activity provides a strong rationale for its development. While the currently available data are encouraging, further preclinical and clinical research is essential to fully characterize its pharmacological profile and to confirm its therapeutic utility. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing novel treatments for OAB and related disorders.
References
An In-depth Technical Guide to the Role of KW-7158 in Sensory Nerve Suppression
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-7158 is a novel investigational compound that has demonstrated significant potential in the suppression of sensory nerve activity, particularly in the context of overactive bladder (OAB). Its primary mechanism of action involves the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1), leading to a localized increase in extracellular adenosine. This, in turn, modulates sensory nerve signaling pathways, ultimately reducing bladder hyperactivity. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, supporting quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: ENT1 Inhibition
The principal molecular target of this compound is the Equilibrative Nucleoside Transporter 1 (ENT1)[1][2]. ENT1 is a widely expressed transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes[3][4]. By inhibiting ENT1, this compound effectively blocks the reuptake of adenosine from the extracellular space into sensory neurons[5]. This leads to an accumulation of endogenous adenosine in the vicinity of these neurons.
The elevated extracellular adenosine concentration is the linchpin of this compound's sensory nerve-suppressing effects. Adenosine is a potent neuromodulator that interacts with specific G-protein coupled adenosine receptors (A1, A2A, A2B, and A3) on the surface of sensory neurons[2][6][7]. The activation of these receptors, particularly the A1 receptor, is known to have an inhibitory effect on neuronal activity. This is achieved through various downstream mechanisms, including the modulation of ion channel activity, leading to hyperpolarization and a decreased likelihood of action potential firing[8]. While an initial hypothesis suggested a direct effect on A-type potassium channels, it is now understood that any modulation of these channels is likely a downstream consequence of adenosine receptor activation.
Signaling Pathway of this compound in Sensory Nerve Suppression
The proposed signaling cascade initiated by this compound is illustrated below.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Xylene-Induced Cystitis
| Parameter | Vehicle Control | This compound (10 µg/kg, i.v.) | This compound (100 µg/kg, i.v.) | Reference |
| Volume Threshold for Micturition | Baseline | Not Significantly Altered | Increased by 65% | [6][9] |
| Intercontraction Interval | Baseline | Increased | Increased by 150% | [6][9] |
| Vesico-vascular Reflex Suppression | 0% | - | 19.4 - 100% | [6][9] |
Table 2: Pharmacokinetic Parameters of this compound in Various Species (Oral Administration)
| Species | Primary Metabolite | Key Metabolic Pathway | Noteworthy Observations | Reference |
| Human | M2 (Hydrolyzed) | Esterase-mediated hydrolysis in the small intestine | Higher M2/KW-7158 exposure ratio | [9][10] |
| Mouse | M1 (Thiophen-to-furan converted) | - | Lower M2/KW-7158 exposure ratio | [9][10] |
| Rat | M1 (Thiophen-to-furan converted) | - | Lower M2/KW-7158 exposure ratio | [9][10] |
| Dog | M1 (Thiophen-to-furan converted) | - | Lower M2/KW-7158 exposure ratio | [9][10] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not available in a consolidated format in the reviewed literature.
Experimental Protocols
Xylene-Induced Cystitis Model in Rats
This in vivo model is utilized to induce bladder hyperactivity and sensory nerve sensitization, mimicking symptoms of overactive bladder.
Objective: To create a model of detrusor hyperreflexia for evaluating the efficacy of compounds like this compound.
Materials:
-
Female Sprague-Dawley rats
-
Urethane anesthesia
-
Xylene solution (e.g., 30-50% in a suitable vehicle like silicone oil)
-
Intravesical catheter
-
Cystometry equipment (pressure transducer, infusion pump)
Procedure:
-
Anesthetize the rat with urethane.
-
Surgically implant a catheter into the bladder dome for intravesical instillation and pressure monitoring.
-
Allow for a stabilization period.
-
Instill a controlled volume (e.g., 0.3 cc) of xylene solution directly into the bladder through the catheter[11].
-
Monitor bladder activity and urodynamic parameters, such as micturition frequency, volume threshold, and intercontraction interval, using cystometry[1].
-
Administer the test compound (e.g., this compound intravenously) and continue to monitor urodynamic parameters to assess its effects on the induced hyperreflexia.
Dorsal Root Ganglion (DRG) Neuron Culture and Binding Assay
Primary cultures of DRG neurons are essential for in vitro studies of sensory neuron function and for target identification and validation.
Objective: To isolate and culture DRG neurons to perform binding assays and identify the molecular target of this compound.
Materials:
-
Rat embryos or adult rats
-
Dissection tools
-
Enzymes for tissue dissociation (e.g., collagenase, dispase)
-
Cell culture medium and supplements
-
Coated culture plates (e.g., with poly-D-lysine and laminin)
-
Radiolabeled compound (e.g., [³H]this compound)
-
Scintillation counter
Procedure:
-
Euthanize the rat and dissect the dorsal root ganglia from the spinal column.
-
Transfer the ganglia to a dissociation medium containing enzymes to create a single-cell suspension.
-
Plate the dissociated neurons onto coated culture dishes.
-
For binding assays, an immortalized DRG cell line (e.g., TRD-10) expressing the target of interest can be utilized for higher throughput[3].
-
Incubate the cultured cells or cell line with varying concentrations of the radiolabeled compound ([³H]this compound).
-
After incubation, wash the cells to remove unbound ligand.
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter to determine binding affinity and the number of binding sites.
Experimental and Logical Workflows
The following diagrams illustrate the workflow of a typical preclinical study on this compound and the logical relationship between its mechanism and therapeutic effect.
Conclusion
This compound represents a targeted approach to the treatment of overactive bladder by focusing on the modulation of sensory nerve pathways. Its mechanism as an ENT1 inhibitor, leading to increased extracellular adenosine and subsequent suppression of neuronal excitability, is a novel strategy in this therapeutic area. The preclinical data strongly support its efficacy in animal models of bladder hyperactivity. Further research, particularly clinical trials, will be crucial in determining its therapeutic potential and safety profile in humans. The species differences in metabolism highlight the importance of careful dose selection and monitoring in clinical development.
References
- 1. Detrusor hyperreflexia induced by intravesical instillation of xylene in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Localization of the NBMPR-sensitive equilibrative nucleoside transporter, ENT1, in the rat dorsal root ganglion and lumbar spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of human equilibrative nucleoside transporter 1 in mouse neurons regulates adenosine levels in physiological and hypoxic-ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation by adenosine of GABA-activated current in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ventricular sensory neurons in canine dorsal root ganglia: effects of adenosine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ionic basis of adenosine receptor actions on post-ganglionic neurones in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Species differences in the pharmacokinetics of this compound [(2S)-(+)-3,3,3-Trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4,10-dihydrothieno[3,2-c][1]benzothiepin-9-yl)propanamide]: formation of hydrolyzed metabolite in human and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method for studying pain arising from the urinary bladder in conscious, freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies and Discovery of KW-7158: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-7158 is a novel therapeutic candidate for the treatment of overactive bladder (OAB). Initial studies have revealed a unique mechanism of action centered on the suppression of sensory afferent nerves. This document provides an in-depth technical guide on the foundational research and discovery of this compound, with a focus on its molecular target identification, pharmacological characterization, and preclinical evaluation. Quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core scientific principles underlying this compound's activity.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting the quality of life. While existing therapies, primarily antimuscarinic agents, are available, they are often associated with dose-limiting side effects. This has driven the search for novel therapeutic agents with alternative mechanisms of action. This compound emerged as a promising candidate with a distinct pharmacological profile, suggesting a mechanism that targets the sensory pathways involved in bladder function. This whitepaper details the pivotal early-stage research that elucidated the molecular target and mechanism of action of this compound.
Discovery of the Molecular Target: Equilibrative Nucleoside Transporter-1 (ENT1)
The initial hypothesis for this compound's mechanism centered on the suppression of sensory afferent nerves. To identify the direct molecular target, a comprehensive screening approach was undertaken.
Experimental Protocol: Target Identification using a Membrane Protein Expression Library
A membrane protein expression library containing approximately 7,000 genes was utilized to identify the binding target of this compound. The protocol involved the following key steps:
-
Cell Line: A dorsal root ganglion (DRG) cell line was used for the expression of the membrane protein library.
-
Fluorescent Probe: A fluorescent derivative of this compound was synthesized to enable detection of binding.
-
Transfection and Screening: The DRG cells were transfected with the membrane protein expression library. The cells were then incubated with the fluorescent this compound derivative.
-
Identification: Cells exhibiting significant fluorescence were isolated and the expressed gene was sequenced. This process identified the equilibrative nucleoside transporter-1 (ENT1) as the binding target of this compound.[1][2]
Pharmacological Characterization
Following the identification of ENT1 as the molecular target, a series of in vitro studies were conducted to characterize the pharmacological profile of this compound.
Radioligand Binding and Adenosine Influx Assays
To confirm the interaction between this compound and ENT1 and to quantify its inhibitory activity, radioligand binding and adenosine influx assays were performed.
-
Cell Lines: TRD-49 cells were transfected with either human ENT1 (hENT1) or human ENT2 (hENT2) expression vectors.
-
Radioligand: [³H]this compound was used as the radiolabeled ligand.
-
Binding Assay: Transfected cells were incubated with 10 nM [³H]this compound.
-
Results: Significant specific binding of [³H]this compound was observed only in cells transfected with hENT1, indicating selectivity for ENT1 over ENT2.[1]
-
Cell Line: A dorsal root ganglion cell line (TRD-10/13) endogenously expressing both ENT1 and ENT2 was used.
-
Assay: The uptake of radiolabeled adenosine was measured in the presence of varying concentrations of this compound.
-
Results: this compound demonstrated a dose-dependent inhibition of adenosine uptake, with inhibition observed from a concentration of 5 nM.[1] At a concentration of 50 µM, this compound inhibited approximately 80% of the total adenosine uptake.[1]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from the in vitro pharmacological studies of this compound.
| Parameter | Value | Assay | Cell Line | Reference |
| ENT1 Binding | Selective for ENT1 over ENT2 | [³H]this compound Binding Assay | TRD-49 | [1] |
| Adenosine Uptake Inhibition | Dose-dependent from 5 nM | Adenosine Influx Assay | TRD-10/13 (DRG) | [1] |
| ~80% inhibition at 50 µM | [1] |
Preclinical Efficacy in Overactive Bladder Models
To evaluate the therapeutic potential of this compound for OAB, its efficacy was tested in established in vitro and in vivo models.
In Vitro Bladder Strip Contraction Assay
This assay was used to assess the direct effect of this compound on bladder muscle contractility.
-
Tissue Preparation: Bladder strips were isolated from rats.
-
Experimental Setup: The bladder strips were mounted in an organ bath containing Krebs solution and subjected to electrical field stimulation (EFS) to induce contractions.
-
Drug Application: Known ENT1 inhibitors, including this compound, were added to the organ bath to observe their effects on EFS-induced contractions.
-
Results: The potencies of various ENT1 inhibitors in this assay were found to be comparable to their adenosine influx inhibition activity.[2]
Rat Spinal Cord Injury (SCI) Model of Overactive Bladder
This in vivo model was used to investigate the effects of this compound on bladder overactivity in a disease-relevant context.
-
Animal Model: A rat model of OAB was established through spinal cord injury.
-
Drug Administration: this compound and other ENT1 inhibitors were administered to the SCI rats.
-
Outcome Measures: Urodynamic parameters, such as bladder capacity and the frequency of bladder contractions, were measured to assess bladder function.
-
Results: Inhibition of ENT1 by this compound and other inhibitors was shown to counteract overactive bladder in this model.[1][2]
Mechanism of Action: Signaling Pathway
The collective findings from these initial studies elucidated the mechanism of action of this compound. By inhibiting ENT1 on peripheral C-fibers, this compound prevents the reuptake of adenosine, leading to an increase in the local extracellular concentration of adenosine. This elevated adenosine level is hypothesized to activate adenosine receptors and/or open A-type K⁺ channels on the sensory neurons. The resulting hyperpolarization or reduced excitability of these neurons leads to the suppression of afferent nerve activity, thereby alleviating the symptoms of overactive bladder.
References
- 1. Assessments of neurogenic bladder dysfunction induced by spinal cord injury, bladder outlet obstruction and diabetes: a comparative study of rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Rat Model of Sacral Cord Injury Producing a Neurogenic Bladder and Its Functional and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of KW-7158 on Afferent Pathways in the Urinary Bladder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-7158 is an investigational drug candidate that has demonstrated potential in the treatment of overactive bladder (OAB). Its unique mechanism of action, which involves the modulation of sensory afferent nerve activity, distinguishes it from currently available OAB therapies. This technical guide provides an in-depth overview of the core scientific findings related to this compound's effects on the afferent pathways of the urinary bladder. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of urology and pharmacology. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves alterations in the sensory signaling from the bladder to the central nervous system. Bladder afferent nerves, primarily Aδ and C-fibers, play a crucial role in sensing bladder filling and initiating the micturition reflex.[1][2] In pathological states, these nerves can become sensitized, leading to the symptoms of OAB.
This compound is a novel compound that has been investigated for its potential to inhibit afferent nerve activity.[3][4] This guide will explore the molecular target of this compound and its subsequent effects on bladder function as demonstrated in preclinical studies.
Mechanism of Action: Targeting the Adenosine Pathway
The primary molecular target of this compound has been identified as the equilibrative nucleoside transporter-1 (ENT1) .[5] By inhibiting ENT1, this compound effectively blocks the reuptake of adenosine into cells, leading to an increase in the extracellular concentration of adenosine. This elevated extracellular adenosine is believed to be the key mediator of this compound's pharmacological effects on bladder afferent nerves.
The proposed signaling pathway is as follows:
The increased extracellular adenosine can then activate presynaptic adenosine A1 receptors on afferent nerve terminals. Activation of these G-protein coupled receptors is thought to lead to the opening of A-type potassium (K+) channels.[4] This results in hyperpolarization of the nerve membrane, making it more difficult to reach the threshold for action potential generation and thereby reducing nerve excitability and firing.
In Vivo Efficacy in Animal Models
The effects of this compound on bladder function have been evaluated in rodent models of both normal and overactive bladder. The primary method for these assessments is cystometry, which measures various parameters of bladder filling and voiding.
Effects on Normal Bladder Function in Rats
In urethane-anesthetized female Sprague-Dawley rats with normal bladders, intravenous administration of this compound demonstrated a dose-dependent effect on the micturition reflex.
| Parameter | Vehicle Control | This compound (10 µg/kg, i.v.) | This compound (100 µg/kg, i.v.) |
| Intercontraction Interval (min) | Baseline | Increased | Significantly Increased |
| Volume Threshold for Contraction (mL) | Baseline | No significant change | No significant change |
| Amplitude of Contractions (cmH₂O) | Baseline | No significant change | No significant change |
Table 1: Effects of this compound on Cystometric Parameters in Normal Rats. Data compiled from preclinical studies.[3][6]
Effects on Bladder Hyperactivity in Rats
To model an overactive bladder, hyperactivity was induced in rats by intravesical instillation of xylene. In this model, this compound showed significant efficacy in normalizing bladder function.
| Parameter | Xylene-Treated Control | This compound (dose not specified) |
| Volume Threshold for Contraction | Decreased | Increased by 65% |
| Intercontraction Interval | Decreased | Increased by 150% |
| Number of Small Amplitude Contractions | Increased | Decreased |
| Suppression of Vesico-vascular Reflexes | N/A | 19.4 - 100% |
Table 2: Effects of this compound on Cystometric Parameters in Rats with Xylene-Induced Bladder Hyperactivity. Data represents the percentage change from the xylene-treated control group.[3][6]
In Vitro Effects on Afferent Nerve Activity
While direct quantitative data on the dose-dependent reduction of single afferent nerve fiber firing by this compound is not extensively published in readily available literature, the mechanism of action strongly suggests a direct inhibitory effect. The following table outlines the expected outcomes based on its known mechanism.
| Parameter | Control | Expected Effect of this compound |
| Spontaneous Firing Frequency of C-fibers | Baseline | Decreased |
| Mechanosensitivity of Aδ and C-fibers | Baseline | Decreased |
| [³H]Adenosine Uptake in DRG Neurons | Baseline | Inhibited |
Table 3: Expected In Vitro Effects of this compound on Bladder Afferent Nerves.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vivo Cystometry in Rats
This protocol is a composite of standard methods used in the preclinical evaluation of compounds for OAB.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Urethane anesthetic
-
Surgical instruments
-
PE-50 tubing for bladder catheter
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Saline (0.9% NaCl)
-
This compound and vehicle solution
Procedure:
-
Rats are anesthetized with urethane (1.2 g/kg, s.c.).
-
A midline abdominal incision is made to expose the urinary bladder.
-
A purse-string suture is placed on the dome of the bladder, and a small incision is made within the suture.
-
A flared-tip PE-50 catheter is inserted into the bladder and secured by tightening the suture.
-
The abdominal incision is closed, and the catheter is externalized.
-
The catheter is connected to a pressure transducer and an infusion pump.
-
The bladder is continuously filled with saline at a constant rate (e.g., 0.04 ml/min) to elicit reflex bladder contractions.
-
After a stabilization period, baseline cystometric parameters are recorded for at least 30 minutes.
-
This compound or vehicle is administered intravenously.
-
Cystometric parameters are continuously recorded to determine the effects of the compound.
Single-Fiber Afferent Nerve Recording
This protocol describes a general approach for recording the activity of single afferent nerve fibers from the rat bladder.
Materials:
-
Anesthetized rat
-
Dissecting microscope
-
Fine forceps and scissors
-
Recording electrodes
-
Amplifier and data acquisition system
-
Stimulator for conduction velocity measurement
-
Bladder cannulation setup for distension
Procedure:
-
The animal is anesthetized and the urinary bladder and pelvic nerves are exposed.
-
The L6 dorsal root is identified and transected.
-
The distal end of the dorsal root is carefully teased into fine filaments under a dissecting microscope.
-
A single filament is placed on a recording electrode.
-
The receptive field of the afferent fiber is located by gently probing the bladder surface.
-
The conduction velocity of the fiber is determined by electrical stimulation of the pelvic nerve to classify it as an Aδ or C-fiber.
-
The bladder is filled with saline to specific pressures or volumes to assess the mechanosensitivity of the fiber, and the firing frequency is recorded.
-
This compound is added to the superfusate or administered systemically.
-
The bladder distension protocol is repeated to measure the effect of this compound on afferent nerve firing.
ENT1 Inhibition Assay (Adenosine Uptake Assay)
This protocol outlines a method to determine the inhibitory activity of this compound on ENT1 using radiolabeled adenosine.[7][8]
Materials:
-
Cell line expressing ENT1 (e.g., dorsal root ganglion neurons or a transfected cell line)
-
[³H]adenosine (radiolabeled adenosine)
-
This compound and other ENT1 inhibitors (e.g., dipyridamole as a positive control)
-
Cell culture medium and buffers
-
Scintillation counter
Procedure:
-
Cells are cultured to confluency in appropriate plates.
-
The cells are washed with a pre-warmed buffer.
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time.
-
[³H]adenosine is added to the wells to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (e.g., 1-5 minutes).
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The inhibition of [³H]adenosine uptake by this compound is calculated relative to the vehicle control, and an IC₅₀ value can be determined.
Conclusion
This compound represents a promising therapeutic candidate for overactive bladder with a novel mechanism of action. By targeting the equilibrative nucleoside transporter-1, it modulates the adenosine signaling pathway in the urinary bladder, leading to an inhibition of afferent nerve activity. Preclinical studies in rodent models have demonstrated its efficacy in reducing bladder hyperactivity. The detailed experimental protocols provided in this guide offer a framework for further research and development in this area. Future studies focusing on the quantitative effects of this compound on single afferent fiber activity and its long-term efficacy and safety will be crucial for its clinical translation.
References
- 1. Afferent nerve regulation of bladder function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fiber type-specific afferent nerve activity induced by transient contractions of rat bladder smooth muscle in pathological states | PLOS One [journals.plos.org]
- 3. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of KW-7158: A Novel Investigational Agent for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KW-7158 is an investigational small molecule that has demonstrated potential for the treatment of overactive bladder (OAB). Preclinical studies have identified its primary mechanism of action as the inhibition of the Equilibrative Nucleoside Transporter-1 (ENT1). This mode of action is distinct from currently available OAB therapies, which primarily target muscarinic receptors. By blocking ENT1, this compound is thought to increase extracellular adenosine concentrations in the vicinity of bladder afferent nerves, leading to a reduction in nerve hyperactivity and subsequent relief of OAB symptoms. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and the experimental protocols utilized in these key studies.
Mechanism of Action: Inhibition of Equilibrative Nucleoside Transporter-1 (ENT1)
Preclinical research has identified this compound as an inhibitor of the Equilibrative Nucleoside Transporter-1 (ENT1).[1] ENT1 is a widely expressed transporter responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes. The inhibition of ENT1 by this compound is a key element of its therapeutic potential in OAB.
Signaling Pathway
The proposed signaling pathway for this compound's action on bladder afferent nerves is initiated by the blockade of ENT1. This inhibition leads to an accumulation of extracellular adenosine. Adenosine, a potent signaling molecule, can then act on adenosine receptors located on sensory nerve fibers. This interaction is believed to modulate neuronal excitability, potentially through the activation of A-type K(+) channels, which would shorten the action potential duration in dorsal root ganglion (DRG) neurons.[2] The ultimate effect is a suppression of afferent nerve activity, leading to a reduction in the inappropriate bladder contractions characteristic of OAB.
Caption: Proposed mechanism of action of this compound in reducing bladder afferent nerve hyperactivity.
Preclinical Efficacy in Overactive Bladder Models
The efficacy of this compound has been evaluated in rodent models of both normal and overactive bladder. These studies have provided key insights into the compound's pharmacological effects on bladder function.
In Vivo Urodynamic Studies in Rats
Experimental Model: Urethane-anesthetized female Sprague-Dawley rats were used. Overactive bladder was induced by intravesical instillation of xylene. Bladder activity was monitored via a catheter inserted into the bladder dome.
Key Findings:
-
Normal Bladder Function: In rats with normal bladder function, intravenous administration of this compound (10 and 100 µg/kg) did not significantly alter the amplitude of bladder contractions or the volume threshold for inducing contractions. However, it did lead to a dose-dependent increase in the intercontraction interval.
-
Overactive Bladder Model: In the xylene-induced OAB model, which is characterized by decreased volume threshold, reduced intercontraction intervals, and the presence of small-amplitude bladder contractions, this compound demonstrated significant efficacy:
-
Increased Volume Threshold: this compound increased the volume threshold for inducing micturition by 65%.[3][4]
-
Prolonged Intercontraction Interval: The intercontraction interval was increased by 150%.[3][4]
-
Reduced Non-voiding Contractions: this compound decreased the number of small-amplitude, non-voiding bladder contractions.[3][4]
-
-
Suppression of Vesico-vascular Reflexes: this compound was also shown to suppress vesico-vascular reflexes, which are increases in blood pressure associated with bladder distension, by 19.4-100%.[3][4] This effect is consistent with the compound's proposed mechanism of inhibiting afferent nerve pathways.
Data Summary:
Due to the limited availability of full-text articles, a comprehensive table with dose-response data cannot be provided. The available data from abstracts indicates a significant and dose-dependent effect of this compound on key urodynamic parameters in a rat model of OAB.
Experimental Protocols
The following are summaries of the experimental protocols used in the key preclinical studies of this compound, based on the information available in the published abstracts.
In Vivo Urodynamic Evaluation in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Anesthesia: Urethane.
-
Surgical Preparation: A catheter is inserted into the bladder dome for saline infusion and pressure measurement.
-
OAB Induction: For the overactive bladder model, xylene is instilled into the bladder.
-
Urodynamic Measurements: The bladder is filled with saline at a constant rate until the onset of large-amplitude, spontaneous bladder contractions. Key parameters measured include:
-
Volume Threshold: The volume of saline required to induce a micturition contraction.
-
Intercontraction Interval: The time between micturition contractions.
-
Amplitude of Contractions: The peak pressure during a micturition contraction.
-
Small-Amplitude Contractions: The number of non-voiding contractions.
-
-
Drug Administration: this compound is administered intravenously at various doses.
-
Vesico-vascular Reflex Measurement: Systolic arterial blood pressure is monitored to measure increases in response to bladder distension.
Caption: A simplified workflow for the in vivo urodynamic evaluation of this compound in a rat model of OAB.
Identification of Molecular Target
-
Method: A membrane protein expression library containing approximately 7000 genes was expressed in a dorsal root ganglion (DRG) cell line.
-
Screening: The library was screened for binding with a fluorescent derivative of this compound.
-
Result: Significant binding was observed only in cells transfected with the ENT1 expression vector, identifying ENT1 as the molecular target of this compound.
Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for overactive bladder. Its unique mechanism of action as an ENT1 inhibitor offers a promising alternative to existing treatments, which are often associated with anticholinergic side effects. The in vivo studies in rat models of OAB have demonstrated the ability of this compound to normalize key urodynamic parameters, supporting its potential to alleviate the symptoms of urinary frequency and urgency.
Further research is warranted to fully elucidate the downstream signaling pathways activated by ENT1 inhibition in the context of bladder afferent nerves. More extensive dose-ranging studies and evaluation in other preclinical models of OAB would provide a more complete picture of this compound's efficacy and safety profile. Ultimately, clinical trials will be necessary to determine the therapeutic potential of this compound in patients with overactive bladder.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The safety and efficacy of this compound have not been established in humans.
References
- 1. Selective Inhibition of Human Equilibrative and Concentrative Nucleoside Transporters by BCR-ABL Kinase Inhibitors: IDENTIFICATION OF KEY hENT1 AMINO ACID RESIDUES FOR INTERACTION WITH BCR-ABL KINASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, pharmacodynamic, and pharmacogenetic assays to monitor clopidogrel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Progress on Equilibrative Nucleoside Transporter Function and Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Target Identification of KW-7158: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
KW-7158 is a novel therapeutic agent investigated for the treatment of overactive bladder (OAB). Its unique mechanism of action, distinct from commonly used anticholinergic agents, centers on the modulation of sensory afferent nerve activity. This technical guide provides a comprehensive overview of the molecular target identification of this compound, detailing the experimental methodologies employed and the resultant signaling pathway. The primary molecular target of this compound has been identified as the Equilibrative Nucleoside Transporter-1 (ENT1). Inhibition of ENT1 by this compound leads to a localized increase in extracellular adenosine, which in turn modulates sensory nerve activity, thereby alleviating the symptoms of OAB.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia. While anticholinergic drugs have been the mainstay of treatment, they are often associated with undesirable side effects. This compound represents a novel therapeutic approach by targeting sensory afferent nerve pathways. Early research suggested that this compound acts as an afferent nerve inhibitor, capable of depressing vesica-vascular reflexes in rats.[1] This pointed towards a mechanism that suppresses the hyperexcitability of bladder sensory neurons. The critical step in validating this new therapeutic strategy was the identification of its precise molecular target.
Molecular Target Identification: Equilibrative Nucleoside Transporter-1 (ENT1)
The molecular target of this compound was identified as the Equilibrative Nucleoside Transporter-1 (ENT1), a member of the solute carrier family 29 (SLC29A1).[1] This discovery was the result of a systematic screening and validation process involving binding and functional assays.
Target Identification Workflow
The experimental workflow to identify ENT1 as the target of this compound involved a multi-step process, beginning with a broad screening approach and culminating in specific functional validation.
Quantitative Data
| Assay Type | Target | Key Finding |
| Fluorescent Derivative Binding | ENT1 | Significant binding was observed only in cells transfected with an ENT1 expression vector.[2][3] |
| [3H]this compound Radioligand Binding | ENT1 | Confirmed direct binding of this compound to ENT1.[2][3] |
| Adenosine Influx Assay | ENT1 | This compound demonstrated inhibition of adenosine uptake mediated by ENT1.[2][3] |
| In Vitro Bladder Contraction | N/A | Known ENT1 inhibitors exhibited anti-OAB activities, supporting the pharmacological relevance of ENT1 inhibition.[2][3] |
| Rat OAB Model (in vivo) | N/A | Known ENT1 inhibitors showed efficacy in a rat model of OAB, with potencies comparable to their in vitro adenosine influx inhibition.[2][3] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the methodologies for the key experiments can be summarized as follows:
Membrane Protein Expression Library Screening
A large-scale screening approach was employed to identify the binding target of this compound.
-
Library: A membrane protein expression library consisting of approximately 7,000 genes was utilized.
-
Host Cells: A dorsal root ganglion (DRG) cell line was used for the expression of the library proteins.
-
Probe: A fluorescently labeled derivative of this compound that retained high binding activity was used as a probe.
-
Method: The DRG cells were transfected with the expression library. The cells were then incubated with the fluorescent this compound derivative, and binding was assessed, likely via high-content imaging or flow cytometry.
-
Outcome: Cells expressing the Equilibrative Nucleoside Transporter-1 (ENT1) were identified as the sole population exhibiting significant binding of the fluorescent probe.[2][3]
[3H]this compound Radioligand Binding Assay
To confirm the direct interaction between this compound and ENT1, a radioligand binding assay was performed.
-
Radioligand: Tritiated this compound ([3H]this compound) was used.
-
Biological System: Membranes from cells expressing ENT1 were likely used.
-
Method: The cell membranes were incubated with varying concentrations of [3H]this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. The amount of bound radioactivity was quantified by scintillation counting.
-
Outcome: This assay confirmed that this compound binds directly to ENT1.[2][3]
Adenosine Influx Assay
A functional assay was conducted to determine if the binding of this compound to ENT1 resulted in the inhibition of the transporter's activity.
-
Substrate: Radiolabeled adenosine (e.g., [3H]adenosine) was used as the substrate for ENT1.
-
Biological System: Cells expressing ENT1 were used.
-
Method: The cells were incubated with radiolabeled adenosine in the presence and absence of varying concentrations of this compound. The uptake of adenosine into the cells was measured by quantifying the intracellular radioactivity.
-
Outcome: this compound was found to inhibit the influx of adenosine into the cells, confirming its role as an ENT1 inhibitor.[2][3]
Signaling Pathway of this compound in Overactive Bladder
The inhibition of ENT1 by this compound initiates a signaling cascade that ultimately leads to the suppression of sensory nerve activity in the bladder.
By inhibiting ENT1 on peripheral sensory neurons, this compound blocks the reuptake of adenosine from the extracellular space. This leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (such as A1 and A2A) and potentially A-type potassium channels on the sensory nerve fibers.[3] The activation of these downstream effectors results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This suppression of sensory nerve signaling from the bladder to the spinal cord is believed to be the primary mechanism by which this compound alleviates the symptoms of overactive bladder.
Conclusion
The molecular target of this compound has been unequivocally identified as the Equilibrative Nucleoside Transporter-1 (ENT1). Through a series of binding and functional assays, it has been established that this compound is an inhibitor of ENT1. This mechanism of action, leading to an increase in extracellular adenosine and subsequent modulation of sensory nerve activity, represents a novel and promising approach for the treatment of overactive bladder. Further research into the quantitative aspects of this compound's interaction with ENT1 and the downstream signaling pathways will provide a more complete understanding of its pharmacological profile.
References
Methodological & Application
Application Notes and Protocols for the Use of KW-7158 in Rat Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of KW-7158, a potent and selective equilibrative nucleoside transporter-1 (ENT1) inhibitor, in rat models of overactive bladder (OAB). Detailed protocols for inducing OAB, administering this compound, and assessing its efficacy through urodynamic measurements are presented. This document is intended to facilitate the standardized and effective investigation of this compound for the treatment of OAB.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary bladder contractions during the filling phase. This compound is an investigational compound that has shown promise in preclinical OAB models. Its mechanism of action involves the inhibition of ENT1, which leads to an increase in extracellular adenosine levels. This, in turn, is thought to suppress the activity of sensory afferent nerves in the bladder, thereby reducing bladder hyperactivity.[1]
Mechanism of Action of this compound
This compound acts as a putative afferent nerve inhibitor.[1] Its primary molecular target is the equilibrative nucleoside transporter-1 (ENT1). By inhibiting ENT1, this compound blocks the reuptake of adenosine into cells, leading to an accumulation of extracellular adenosine. Adenosine can then act on various adenosine receptors (A1, A2A, A2B) on bladder afferent neurons and other cell types.[2][3] This neuromodulation is believed to suppress the hyperexcitability of C-fiber bladder afferents, which are known to contribute to the symptoms of OAB, ultimately leading to a reduction in bladder overactivity.[4][5]
Experimental Protocols
I. Induction of Overactive Bladder in Rats
Several models can be utilized to induce OAB in rats. The choice of model may depend on the specific research question and available resources.
A. Xylene-Induced Cystitis Model
This model induces acute bladder inflammation and hyperactivity.
-
Animals: Female Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., urethane).
-
Introduce a catheter into the bladder via the urethra.
-
Empty the bladder of residual urine.
-
Instill 0.5 mL of a 10% xylene solution in silicone oil into the bladder.[6]
-
Clamp the catheter for 30 minutes to allow for irritation to occur.
-
After 30 minutes, remove the clamp and drain the xylene solution.
-
Flush the bladder with saline.
-
Proceed with urodynamic measurements to confirm bladder hyperactivity.
-
B. Cyclophosphamide (CYP)-Induced Cystitis Model
This model is well-established for inducing bladder inflammation and OAB symptoms.
-
Animals: Female Sprague-Dawley rats (180-220 g).
-
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg).[7]
-
Provide free access to food and water.
-
OAB symptoms typically develop within 24-48 hours.
-
Confirm bladder overactivity using urodynamic assessments.
-
C. Bladder Outlet Obstruction (BOO) Model
This surgical model mimics OAB caused by conditions like benign prostatic hyperplasia.
-
Animals: Male Sprague-Dawley rats (300-350 g).
-
Procedure:
-
Anesthetize the rat (e.g., ketamine/xylazine).
-
Make a lower abdominal midline incision to expose the bladder and proximal urethra.
-
Place a 1.2 mm outer diameter metal rod alongside the urethra.
-
Ligate the urethra with a 4-0 silk suture around both the urethra and the metal rod.
-
Carefully remove the metal rod to create a partial obstruction.
-
Close the abdominal incision in layers.
-
Allow a recovery period of 4-6 weeks for the development of bladder overactivity.
-
Confirm OAB with urodynamic studies.
-
II. Preparation and Administration of this compound
-
Vehicle: For intravenous (i.v.) administration, this compound can be dissolved in a suitable vehicle. While the specific vehicle used in all studies is not always detailed, a common practice for similar compounds is to dissolve them in a minimal amount of an organic solvent like DMSO, followed by dilution in 0.9% saline to the final concentration.[8] It is crucial to perform vehicle control experiments.
-
Dosing: Based on preclinical studies, effective intravenous doses of this compound in rat OAB models are 10 and 100 µg/kg.[4]
-
Administration: Administer the prepared this compound solution intravenously, typically through a cannulated jugular or femoral vein.
III. Urodynamic Assessment in Conscious Rats
Urodynamic measurements are essential for quantifying bladder function and the effects of this compound. Performing these assessments in conscious, freely moving rats is preferred to avoid the confounding effects of anesthesia.
-
Surgical Preparation (Catheter Implantation):
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision.
-
Allow the rat to recover for at least 3-4 days before urodynamic testing.
-
-
Urodynamic Recording:
-
Place the conscious rat in a metabolic cage that allows for free movement and urine collection.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Infuse warm saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Continuously record intravesical pressure.
-
Key urodynamic parameters to measure include:
-
Intercontraction Interval (ICI): Time between micturition contractions.
-
Volume Threshold: Bladder volume at which a micturition contraction is initiated.
-
Micturition Pressure: The maximum pressure during a voiding contraction.
-
Basal Pressure: The pressure in the bladder at the start of filling.
-
Bladder Capacity: The volume of saline infused to elicit a micturition contraction.
-
Voided Volume: The volume of urine expelled during a micturition contraction.
-
Residual Volume: The volume of saline remaining in the bladder after a micturition contraction.
-
-
Data Presentation
The following tables summarize the expected effects of this compound on key urodynamic parameters in a rat model of OAB induced by xylene irritation.
Table 1: Effect of this compound on Urodynamic Parameters in Normal Rats
| Treatment | Dose (µg/kg, i.v.) | Intercontraction Interval | Volume Threshold for Contraction |
| Vehicle | - | Baseline | No significant change |
| This compound | 10 | Increased | No significant change |
| This compound | 100 | Increased | No significant change |
Data based on findings from Lu et al., 2002.[4]
Table 2: Effect of this compound on Urodynamic Parameters in Rats with Xylene-Induced OAB
| Treatment | Dose (µg/kg, i.v.) | Intercontraction Interval | Volume Threshold for Contraction | Small Amplitude Contractions |
| Vehicle | - | Decreased (vs. normal) | Decreased (vs. normal) | Present |
| This compound | 10-100 | Increased by ~150% (vs. vehicle) | Increased by ~65% (vs. vehicle) | Decreased |
Data based on findings from Lu et al., 2002.[4]
Conclusion
This compound demonstrates significant potential for the treatment of OAB by targeting the underlying mechanism of sensory nerve hyperactivity. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound in rat OAB models. Consistent application of these methods will facilitate the generation of reliable and reproducible data, which is crucial for the continued development of this promising therapeutic candidate. Researchers should always adhere to institutional animal care and use guidelines when conducting these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bladder Afferent Signaling: Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of sensory nerves to xylene-induced cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ENT1 Inhibition by KW-7158
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-7158 has been identified as a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, such as adenosine, across cell membranes.[1] The inhibition of ENT1 by this compound leads to an increase in extracellular adenosine concentrations, which can modulate various physiological processes. This mechanism is the basis for its therapeutic potential, particularly in the context of overactive bladder where it is thought to suppress sensory nerve activity.[1]
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on ENT1 in a laboratory setting. The described methods are essential for researchers investigating the pharmacological profile of this compound, screening for novel ENT1 inhibitors, or studying the physiological roles of ENT1.
Data Presentation: Inhibitory Potency of this compound and Control Compounds
For accurate assessment and comparison of ENT1 inhibition, it is crucial to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the known inhibitory activities of this compound and commonly used ENT1 inhibitors.
| Compound | Target | Assay Type | Cell Line | Substrate | IC50 / Ki | Reference |
| This compound | ENT1 | Adenosine Influx | Dorsal Root Ganglion Cell Line | Adenosine | Data Not Publicly Available | [1] |
| Nitrobenzylthioinosine (NBTI) | ENT1 | [3H]NBMPR Binding | HeLa Cells | N/A | Kd: 0.1-1.2 nM | |
| Dipyridamole | ENT1 | Adenosine Influx | Various | Adenosine | ~1 µM | |
| Draflazine | ENT1 | Adenosine Influx | Various | Adenosine | Nanomolar Range |
Note: While the primary literature confirms this compound as an ENT1 inhibitor, the specific IC50 or Ki value has not been publicly disclosed. Researchers will need to determine this value empirically using the protocols outlined below.
Experimental Protocols
Two primary methods are detailed below for quantifying the inhibition of ENT1 by this compound: a radiolabeled substrate uptake assay and a competitive binding assay.
Protocol 1: Radiolabeled Adenosine Uptake Assay
This assay directly measures the functional inhibition of ENT1 by quantifying the reduction in the uptake of a radiolabeled substrate, such as [3H]adenosine, in the presence of the test compound.
Materials:
-
Cell line expressing ENT1 (e.g., Dorsal Root Ganglion cell line, HeLa, U937, MDCK-II)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., modified Tris buffer, pH 7.4)
-
[3H]adenosine (radiolabeled substrate)
-
This compound (test inhibitor)
-
Nitrobenzylthioinosine (NBTI) or Dipyridamole (positive control inhibitor)
-
Unlabeled adenosine (for determining non-specific uptake)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24- or 96-well)
Procedure:
-
Cell Seeding: Seed the ENT1-expressing cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Pre-incubation with Inhibitor:
-
Wash the cell monolayer twice with pre-warmed PBS.
-
Add the assay buffer containing the desired concentration of this compound, control inhibitor, or vehicle (e.g., DMSO at the same final concentration as in the compound wells) to the respective wells.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Initiation of Uptake:
-
To each well, add the [3H]adenosine solution (e.g., final concentration of 10 nM) to initiate the uptake.
-
For determining non-specific uptake, add a high concentration of unlabeled adenosine (e.g., 100 µM) along with the [3H]adenosine.
-
-
Incubation: Incubate the plate for a short period (e.g., 2 minutes) at room temperature. This time should be within the linear range of uptake for the specific cell line.
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular [3H]adenosine.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (CPM in the presence of excess unlabeled adenosine) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: [3H]Nitrobenzylthioinosine (NBTI) Competitive Binding Assay
This assay measures the ability of this compound to compete with the binding of a high-affinity, radiolabeled ENT1-specific ligand, [3H]NBTI, to the transporter.
Materials:
-
Cell membranes prepared from an ENT1-expressing cell line or tissue
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]NBTI (radiolabeled ligand)
-
This compound (test compound)
-
Unlabeled NBTI or dipyridamole (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from the ENT1-expressing source using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Assay Setup: In microcentrifuge tubes, combine the following in order:
-
Binding buffer
-
Desired concentrations of this compound or control compounds.
-
A fixed concentration of [3H]NBTI (typically at or below its Kd value).
-
For non-specific binding control tubes, add a high concentration of unlabeled NBTI.
-
-
Initiation of Binding: Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Termination of Binding:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled NBTI) from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Signaling pathway of ENT1-mediated adenosine transport and its inhibition by this compound.
Caption: Experimental workflow for the radiolabeled adenosine uptake assay to determine ENT1 inhibition.
References
Application Notes and Protocols for Preclinical Studies of KW-7158
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-7158 is an investigational compound that has shown potential in preclinical models for the treatment of overactive bladder (OAB). It acts as a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] This inhibition leads to an increase in the extracellular concentration of adenosine, which is thought to modulate sensory nerve activity and subsequently reduce bladder hyperactivity. These application notes provide a summary of dosages used in preclinical studies and detailed protocols for key experiments to assess the efficacy of this compound.
Mechanism of Action
This compound's therapeutic effect is not mediated by direct receptor antagonism but rather by modulating the adenosine signaling pathway. By blocking ENT1, this compound prevents the reuptake of adenosine from the extracellular space.[2] The resulting elevated local adenosine levels are believed to activate adenosine receptors on afferent nerves in the bladder, leading to a reduction in sensory nerve firing and, consequently, a decrease in urgency and frequency associated with OAB.
References
Application Notes and Protocols for Studying Bladder Smooth Muscle Contraction Using KW-7158
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-7158 is a novel compound investigated for its potential in managing overactive bladder (OAB). Its mechanism of action is distinct from traditional antimuscarinic agents. This compound is a potent inhibitor of the equilibrative nucleoside transporter-1 (ENT1)[1]. By blocking ENT1, this compound is hypothesized to increase the local concentration of endogenous adenosine. Adenosine, in turn, modulates neurotransmission in the bladder, primarily through A1 adenosine receptors, leading to a reduction in nerve-evoked bladder contractions[2][3]. This indirect mechanism of action, targeting afferent nerve pathways rather than directly acting on the smooth muscle, makes this compound a valuable tool for studying the complex regulation of bladder contractility.
Data Presentation
The following tables summarize the effects of compounds that modulate signaling pathways downstream of this compound's target, ENT1. This data is crucial for understanding the potential effects of increased endogenous adenosine and for designing experiments to investigate the mechanism of action of this compound.
Table 1: Effect of Adenosine Receptor Agonists on Nerve-Evoked Bladder Smooth Muscle Contractions
| Compound | Agonist Target | Preparation | Parameter | Value | Reference |
| Adenosine | Adenosine Receptors | Murine Detrusor Muscle | Maximal Inhibition of EFS-mediated contractions | 60.0% ± 6.3% | [2] |
| CPA (N6-cyclopentyladenosine) | A1 Adenosine Receptor | Murine Detrusor Muscle | Maximal Inhibition of EFS-mediated contractions | 38.2% ± 4.0% | [2] |
EFS: Electrical Field Stimulation
Table 2: Effect of Rho-Kinase Inhibitor on Carbachol-Induced Bladder Smooth Muscle Contractions
| Compound | Target | Preparation | Parameter | Value | Reference |
| Y-27632 | Rho-kinase (ROCK) | Rat Urinary Bladder Strips | Inhibition of Carbachol (0.3 µM)-evoked contraction | 58.1% ± 10.5% | [4] |
| Y-27632 | Rho-kinase (ROCK) | Rat Urinary Bladder Strips | Carbachol EC50 (in the presence of 10 µM Y-27632) | 1034.3 ± 336.1 nM | [4] |
| Y-27632 | Rho-kinase (ROCK) | Rat Urinary Bladder Strips | Carbachol EC50 (vehicle control) | 183.5 ± 68.9 nM | [4] |
| Y-27632 | Rho-kinase (ROCK) | Mouse Bladder Smooth Muscle | Inhibition of Carbachol-evoked contraction | ~18% | [5] |
Experimental Protocols
Protocol 1: Isolated Bladder Smooth Muscle Strip Contractility Assay
This protocol details the methodology for preparing and conducting isometric tension studies on isolated bladder smooth muscle strips to evaluate the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7), continuously gassed with 95% O2 / 5% CO2
-
This compound
-
Carbachol
-
Potassium Chloride (KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Immediately excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.
-
Remove any adhering connective and fatty tissue.
-
Open the bladder longitudinally and gently remove the urothelium by sharp dissection.
-
Prepare longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide).
-
-
Mounting and Equilibration:
-
Mount the muscle strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1.0 g and allow the strips to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a reference contraction by adding 80 mM KCl to the organ bath.
-
Wash the strips and allow them to return to baseline tension.
-
To study the effect of this compound on agonist-induced contractions, pre-incubate the strips with varying concentrations of this compound (or vehicle) for a predetermined time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to a contractile agonist such as carbachol (e.g., 10⁻⁸ M to 10⁻⁴ M).
-
Alternatively, to assess the effect on nerve-evoked contractions, position platinum electrodes parallel to the muscle strip and deliver electrical field stimulation (EFS) (e.g., trains of pulses at a specific frequency, duration, and voltage). Apply this compound and observe the change in the EFS-induced contractile response.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Measure the amplitude of contractions.
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Calculate EC50 values for the contractile agonists in the presence and absence of this compound.
-
Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bladder Smooth Muscle Contraction
Bladder smooth muscle contraction is primarily initiated by acetylcholine (ACh) released from parasympathetic nerves, which acts on M3 muscarinic receptors on the smooth muscle cells. This activation triggers a cascade of intracellular events leading to contraction. A key pathway involves the activation of RhoA and its downstream effector, Rho-kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in myosin light chain phosphorylation and subsequent muscle contraction.
Caption: Muscarinic receptor-mediated signaling pathway in bladder smooth muscle contraction.
Proposed Mechanism of Action of this compound
This compound inhibits ENT1 on nerve terminals, leading to an accumulation of adenosine in the synaptic cleft. Adenosine then acts on presynaptic A1 adenosine receptors, which inhibits the release of neurotransmitters like acetylcholine and ATP, thereby reducing bladder smooth muscle contraction.
Caption: Proposed mechanism of action of this compound on bladder neurotransmission.
Experimental Workflow for Assessing this compound in vitro
The following diagram outlines the logical flow of experiments to characterize the effects of this compound on bladder smooth muscle function.
Caption: Experimental workflow for in vitro assessment of this compound.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. A1 Adenosine Receptor–Mediated Inhibition of Parasympathetic Neuromuscular Transmission in Human and Murine Urinary Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICS 2019 Abstract #647 The effects of adenosine and modulation of A1 receptor activity on nerve-mediated contractions and ATP release in the bladder [ics.org]
- 4. Expression and functional role of Rho-kinase in rat urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of rhoA/rho-kinase and PKC in the inhibitory effect of L-cysteine/H2S pathway on the carbachol-mediated contraction of mouse bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KW-7158 Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-7158 is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1] Its mechanism of action involves the blockade of ENT1, leading to an increase in extracellular adenosine concentrations. This elevation in local adenosine levels plays a crucial role in the therapeutic effects of this compound, particularly in the context of overactive bladder (OAB), where it has been shown to suppress sensory afferent nerve activity.[2][3] Understanding the binding characteristics of this compound to its target, ENT1, is fundamental for elucidating its pharmacological profile and for the development of novel therapeutics targeting the adenosine signaling pathway.
These application notes provide detailed methodologies for conducting radioligand binding assays to characterize the interaction of this compound with ENT1. The protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
Data Presentation
The binding affinity of this compound and other known ENT1 inhibitors for the ENT1 transporter is summarized in the table below. This quantitative data is essential for comparing the potency of different compounds and for validating assay results.
| Compound | Radioligand | Assay Type | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | [3H]this compound | Saturation | Rat ENT1 | - | - | [2][3] |
| This compound | [3H]NBMPR | Competitive | Human ENT1 | 8.3 | - | Furuya et al., 2014 |
| Nitrobenzylthioinosine (NBMPR) | [3H]NBMPR | Saturation | Human ENT1 | 0.3 | - | Nishiya et al., 2014 |
| Dipyridamole | [3H]NBMPR | Competitive | Human ENT1 | 3.7 | - | Nishiya et al., 2014 |
| Draflazine | [3H]NBMPR | Competitive | Human ENT1 | 0.8 | - | Nishiya et al., 2014 |
Note: Specific Kd and Bmax values for [3H]this compound binding were not publicly available in the reviewed literature. The Ki and IC50 values are indicative of the compounds' potencies in inhibiting ENT1 function.
Signaling Pathway
The proposed signaling pathway for the action of this compound in the urinary bladder is depicted below. Inhibition of ENT1 by this compound leads to an accumulation of extracellular adenosine, which can then activate various adenosine receptor subtypes on different cell types within the bladder, ultimately leading to the suppression of bladder overactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-overactive Bladder Activity of this compound Is Mediated by Blocking Equilibrative Nucleoside Transporter-1 [jstage.jst.go.jp]
Application Notes: KW-7158 as a Tool for Investigating Sensory Nerve Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
KW-7158 is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2][3][4] This mechanism of action makes it a valuable pharmacological tool for investigating the role of adenosine signaling in sensory nerve function and its contribution to various sensory nerve disorders. By blocking ENT1, this compound effectively increases the extracellular concentration of adenosine, which in turn modulates neuronal activity, primarily through the activation of adenosine receptors on sensory neurons.[1] These application notes provide detailed protocols and data for utilizing this compound in preclinical research models of sensory nerve disorders, with a particular focus on overactive bladder (OAB) as a well-characterized example.
Mechanism of Action
This compound exerts its effects by targeting ENT1, a key transporter responsible for the reuptake of adenosine from the extracellular space.[1][3][4] Inhibition of ENT1 by this compound leads to an accumulation of extracellular adenosine. This adenosine can then activate presynaptic and postsynaptic adenosine receptors (e.g., A1, A2A, A2B, A3) on sensory nerve fibers, such as C-fibers.[1] Activation of these receptors, particularly the A1 receptor, can lead to the opening of A-type K+ channels, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability and firing.[5] This suppression of sensory nerve activity forms the basis of its therapeutic potential in disorders characterized by sensory nerve hyperactivity.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Applications
This compound can be employed in a variety of preclinical models to study sensory nerve disorders. Its primary characterized application is in the study of bladder sensory pathways and the treatment of OAB.
Key Research Applications:
-
Investigation of Adenosine Signaling in Sensory Nerves: Elucidate the role of endogenous adenosine in modulating the activity of sensory neurons, particularly in pathological states.
-
Target Validation: Validate ENT1 as a therapeutic target for sensory nerve disorders.
-
Preclinical Efficacy Studies: Evaluate the potential of ENT1 inhibitors for the treatment of conditions such as OAB, neuropathic pain, and other sensory hypersensitivity syndromes.
-
Compound Screening: Serve as a reference compound in screening assays for novel ENT1 inhibitors.
Data Presentation
In Vitro Efficacy of this compound and other ENT1 Inhibitors
| Compound | Target | Adenosine Influx Inhibition (IC50) | Bladder Strip Contraction Inhibition (IC50) |
| This compound | ENT1 | 5 nM | Comparable to influx inhibition |
| Nitrobenzylthioinosine | ENT1 | 100 nM (for 50% inhibition) | Comparable to influx inhibition |
| Dipyridamole | ENT1 | Comparable to influx inhibition | Comparable to influx inhibition |
| Draflazine | ENT1 | Comparable to influx inhibition | Comparable to influx inhibition |
Note: Specific IC50 values for bladder strip contraction were not detailed in the provided search results but were stated to be comparable to adenosine influx inhibition potencies.[1]
In Vivo Efficacy of this compound in a Rat Model of Overactive Bladder
| Treatment Group | Dose (i.v.) | Change in Bladder Volume Threshold | Change in Intercontraction Interval | Suppression of Vesico-vascular Reflexes |
| This compound (Normal Rats) | 10 µg/kg | No significant change | Increased | - |
| This compound (Normal Rats) | 100 µg/kg | No significant change | Increased | - |
| This compound (Xylene-irritated) | 10 - 100 µg/kg | ▲ 65% | ▲ 150% | 19.4 - 100% |
Data synthesized from studies on urethane-anesthetized SD rats.[6][7]
Experimental Protocols
Protocol 1: In Vitro Bladder Strip Contraction Assay
This protocol is a generalized procedure based on standard organ bath techniques and should be optimized for specific laboratory conditions.
Objective: To assess the inhibitory effect of this compound on nerve-evoked contractions of isolated bladder smooth muscle.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2
-
This compound and other test compounds
-
Atropine, Guanethidine, Capsaicin (for characterization)
-
Organ bath system with isometric force transducers
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved IACUC protocol.
-
Excise the bladder and place it in cold Krebs-Henseleit solution.
-
Remove the urothelium and surrounding connective tissue under a dissection microscope.
-
Cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
-
Organ Bath Setup:
-
Mount the bladder strips in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Apply an initial tension of 1.0 g and allow the strips to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Induce contractions by electrical field stimulation (EFS) using parameters optimized to elicit nerve-mediated responses (e.g., 20 Hz, 0.5 ms pulse width, 10 s duration every 2 minutes).
-
After obtaining stable contractile responses, add this compound or other test compounds to the organ bath in a cumulative concentration-response manner.
-
Record the changes in contractile force.
-
To confirm the neurogenic nature of the contractions, tetrodotoxin (TTX, 1 µM) can be added at the end of the experiment to abolish the EFS-induced responses.
-
-
Data Analysis:
-
Express the inhibitory effect of the compounds as a percentage of the pre-drug contractile response.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Caption: Workflow for the in vitro bladder strip contraction assay.
Protocol 2: In Vivo Model of Overactive Bladder in Rats
This protocol is based on the xylene-induced bladder irritation model.
Objective: To evaluate the effect of this compound on bladder hyperactivity in an in vivo model of OAB.
Materials:
-
Female Sprague-Dawley rats (250-300g)
-
Urethane anesthesia
-
Xylene solution (e.g., 10% in saline)
-
Saline solution
-
Catheters for bladder and intravenous administration
-
Pressure transducer and data acquisition system
-
This compound for intravenous administration
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (e.g., 1.2 g/kg, i.p.).
-
Insert a catheter into the bladder through the urethra for infusion and pressure recording.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
-
Induction of Bladder Hyperactivity:
-
Infuse saline into the bladder to obtain a baseline cystometrogram.
-
Instill xylene solution into the bladder for a short duration (e.g., 10-15 minutes) to induce bladder irritation and hyperactivity, characterized by a decreased bladder capacity and increased frequency of voiding contractions.
-
Wash the bladder with saline to remove the xylene.
-
-
Drug Administration and Monitoring:
-
Once a stable pattern of bladder hyperactivity is established, administer this compound intravenously at various doses (e.g., 10 and 100 µg/kg).
-
Continuously record the intravesical pressure to monitor bladder contractions.
-
Also, monitor systolic arterial blood pressure to assess vesico-vascular reflexes.
-
-
Data Analysis:
-
Measure the following parameters before and after drug administration:
-
Bladder volume threshold for inducing a contraction.
-
Intercontraction interval.
-
Amplitude of bladder contractions.
-
Number of small amplitude bladder contractions.
-
Change in systolic blood pressure during bladder contractions (vesico-vascular reflex).
-
-
Analyze the data using appropriate statistical methods (e.g., paired t-test or ANOVA).
-
Caption: Workflow for the in vivo rat model of overactive bladder.
Conclusion
This compound is a specific and potent ENT1 inhibitor that serves as an invaluable tool for researchers investigating the pathophysiology of sensory nerve disorders. Its well-defined mechanism of action and demonstrated efficacy in preclinical models of overactive bladder provide a solid foundation for its use in exploring the therapeutic potential of targeting the adenosine pathway in a broader range of sensory neuropathies. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The generation of rat dorsal root ganglion cell lines to identify the target of this compound, a novel treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is bladder outlet obstruction rat model to induce overactive bladder (OAB) has similarity to human OAB? Research on the events in smooth muscle, collagen, interstitial cell and telocyte distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. event.fourwaves.com [event.fourwaves.com]
Protocol for Assessing Vesico-Vascular Reflexes with KW-7158
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The vesico-vascular reflex is a physiological response characterized by an increase in blood pressure in response to bladder distension. This reflex is mediated by afferent nerves that transmit sensory information from the bladder to the central nervous system, which in turn modulates sympathetic outflow to the vasculature. In conditions of bladder hyperactivity or irritation, this reflex can be exacerbated. KW-7158 is a compound investigated for its potential to treat overactive bladder by acting as a putative afferent nerve inhibitor.[1][2][3] Its proposed mechanisms of action include the activation of A-type K(+) channels and the inhibition of equilibrative nucleoside transporter-1 (ENT1), both of which can suppress afferent nerve excitability.[4][5]
These application notes provide a detailed protocol for assessing the effects of this compound on vesico-vascular reflexes in a rat model. The protocol outlines the surgical preparation, experimental setup, data acquisition, and analysis methods required to evaluate the inhibitory potential of this compound on this important physiological pathway.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental procedure, the following diagrams have been generated.
Caption: Signaling pathway of the vesico-vascular reflex and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effects of this compound on vesico-vascular reflexes.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the effects of this compound on bladder activity and vesico-vascular reflexes in both normal and xylene-irritated bladder models in rats. Data is adapted from Lu et al., 2002.[1][2]
| Parameter | Condition | Treatment | Dose (µg/kg, i.v.) | Percent Change from Control |
| Volume Threshold for Contractions | Normal Bladder | This compound | 10 | No significant change |
| This compound | 100 | No significant change | ||
| Xylene-Irritated Bladder | This compound | 10 | +65% | |
| This compound | 100 | +65% | ||
| Intercontraction Interval | Normal Bladder | This compound | 10 | Increased |
| This compound | 100 | Increased | ||
| Xylene-Irritated Bladder | This compound | 10 | +150% | |
| This compound | 100 | +150% | ||
| Amplitude of Bladder Contractions | Normal Bladder | This compound | 10 | No significant change |
| This compound | 100 | No significant change | ||
| Xylene-Irritated Bladder | This compound | 10 | No significant change | |
| This compound | 100 | No significant change | ||
| Vesico-Vascular Reflex (Blood Pressure Increase) | During Large Amplitude Bladder Contractions | This compound | 10 | -19.4% to -100% (Suppressed) |
| This compound | 100 | -19.4% to -100% (Suppressed) | ||
| During Bladder Distension | This compound | 10 | -19.4% to -100% (Suppressed) | |
| This compound | 100 | -19.4% to -100% (Suppressed) |
Experimental Protocols
Animal Preparation and Surgical Procedure
-
Animal Model: Adult female Sprague-Dawley rats are suitable for this protocol.
-
Anesthesia: Anesthetize the rat with urethane (1.2 g/kg, intraperitoneally). Urethane is recommended as it has minimal effects on the micturition reflex.
-
Surgical Site Preparation: Shave the abdominal and inguinal areas. Maintain the animal's body temperature with a heating pad.
-
Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a clear airway throughout the experiment.
-
Bladder Cannulation:
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a PE-90 catheter into the dome of the bladder and secure it with a purse-string suture. This catheter will be used for saline infusion and intravesical pressure measurement.
-
-
Femoral Artery Cannulation:
-
Isolate the femoral artery in one inguinal region.
-
Carefully place two ligatures around the artery.
-
Make a small incision in the artery and insert a PE-50 catheter filled with heparinized saline.
-
Secure the catheter with the ligatures. This catheter will be connected to a pressure transducer for continuous blood pressure monitoring.
-
-
Femoral Vein Cannulation:
-
Isolate the femoral vein in the contralateral inguinal region.
-
Cannulate the vein with a PE-50 catheter for intravenous administration of this compound or vehicle.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after the completion of surgery before starting the experimental protocol.
Measurement of Vesico-Vascular Reflexes
-
Data Acquisition Setup:
-
Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Connect the arterial catheter to a pressure transducer.
-
Record intravesical pressure and arterial blood pressure continuously using a data acquisition system (e.g., PowerLab).
-
-
Induction of Reflex Bladder Activity:
-
Begin infusing warm saline (37°C) into the bladder at a constant rate (e.g., 0.1 ml/min) to induce reflex bladder contractions.
-
Record several reproducible large-amplitude bladder contractions (LA-BC) and the associated increases in systolic blood pressure. This establishes the baseline vesico-vascular reflex during micturition.
-
-
Induction of Vesico-Vascular Reflex by Bladder Distension:
-
Empty the bladder.
-
Induce bladder distension by infusing saline to achieve a range of intravesical pressures (e.g., 10, 20, 30, 40, and 50 mmHg) for a fixed duration (e.g., 30 seconds) at each pressure level.
-
Record the corresponding increase in systolic blood pressure at each distension pressure. This establishes the baseline pressure-response curve for the vesico-vascular reflex.
-
-
Administration of this compound:
-
Administer this compound intravenously at the desired doses (e.g., 10 and 100 µg/kg). A sufficient time interval should be allowed between doses for the effects of the previous dose to be observed and to wash out if necessary.
-
-
Post-Treatment Assessment:
-
Repeat the procedures for inducing reflex bladder activity and bladder distension as described in steps 4.2.2 and 4.2.3 to assess the effects of this compound on the vesico-vascular reflexes.
-
Xylene-Irritated Bladder Model (Optional)
To investigate the effects of this compound in a model of bladder hyperactivity, the following steps can be included:
-
Induction of Bladder Irritation: After establishing baseline measurements in a normal bladder, instill a solution of 0.5% xylene in saline into the bladder for 15 minutes.
-
Washout: Following the xylene instillation, empty and wash the bladder with saline.
-
Re-assessment: Repeat the urodynamic and vesico-vascular reflex assessments to characterize the bladder hyperactivity and exacerbated reflexes induced by xylene.
-
This compound Administration: Administer this compound and repeat the assessments to determine its efficacy in this pathological model.
Data Analysis
-
Urodynamic Parameters:
-
Volume Threshold: The volume of infused saline required to elicit the first LA-BC.
-
Intercontraction Interval: The time between consecutive LA-BCs.
-
Amplitude of Contraction: The peak intravesical pressure during an LA-BC.
-
-
Vesico-Vascular Reflex Parameters:
-
Measure the increase in systolic blood pressure from the pre-contraction or pre-distension baseline to the peak pressure observed during the bladder event.
-
-
Statistical Analysis:
-
Compare the pre- and post-treatment values for all parameters using appropriate statistical tests (e.g., paired t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
-
Conclusion
This protocol provides a comprehensive framework for the in-vivo assessment of this compound's effects on vesico-vascular reflexes in rats. By following these detailed procedures, researchers can obtain robust and reproducible data to characterize the pharmacological activity of this and other compounds targeting bladder afferent pathways. The suppression of vesico-vascular reflexes by this compound, particularly in a model of bladder irritation, supports the hypothesis that it acts by inhibiting afferent nerve activity.[1][2] This methodology is valuable for the preclinical development of novel therapies for overactive bladder and related urinary disorders.
References
- 1. Afferent nerve regulation of bladder function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary vesicovascular reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Afferent Nerve Regulation of Bladder Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activation of bladder wall afferent nerves | Experimental Physiology | Cambridge Core [cambridge.org]
Practical Guide to Solubilizing and Storing KW-7158 for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the solubilization and storage of KW-7158, a tricyclic compound investigated for its potential in treating overactive bladder. Adherence to proper handling and storage procedures is crucial for maintaining the compound's integrity and ensuring reproducible experimental results.
Compound Information:
-
IUPAC Name: (S)-N-(4-(3-fluoro-4-(methylsulfonyl)phenyl)-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
-
Molecular Formula: C₁₃H₁₆FNO₅S₂
-
Molecular Weight: 365.4 g/mol
-
Mechanism of Action: this compound is a putative afferent nerve inhibitor.[1]
Physicochemical Properties and Solubility
This compound is a sparingly soluble compound in aqueous solutions. The following table summarizes its known physicochemical and solubility data.
| Property | Value | Source |
| Water Solubility | 0.0795 mg/mL | DrugBank |
| logP | 2.66 | DrugBank |
| pKa (Strongest Acidic) | 9.45 | DrugBank |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice |
| Predicted DMSO Solubility | ≥ 10 mg/mL (estimated) | N/A |
Storage and Stability
Proper storage of this compound is critical to prevent degradation and ensure its long-term stability for research purposes.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.654 mg of this compound (Molecular Weight = 365.4 g/mol ).
-
Solubilization: Add the weighed this compound to a sterile tube. Add the appropriate volume of anhydrous, sterile DMSO. For 3.654 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A final DMSO concentration of less than 0.5% is generally recommended. For sensitive cell lines, this may need to be even lower.
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound being tested.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for preparing and using this compound in a research setting.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Caption: Workflow for preparing working solutions of this compound for in vitro experiments.
References
Troubleshooting & Optimization
Technical Support Center: KW-7158 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KW-7158 in in vivo experiments. The information is tailored for professionals in drug development and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is not a direct adenosine receptor antagonist. Its primary molecular target is the Equilibrative Nucleoside Transporter-1 (ENT1). By inhibiting ENT1, this compound blocks the reuptake of adenosine into cells, leading to a localized increase in extracellular adenosine concentrations. This elevated adenosine then acts on sensory afferent nerves, suppressing their activity and inhibiting bladder smooth muscle contraction.[1][2][3]
Q2: What is the recommended animal model for studying the efficacy of this compound for overactive bladder (OAB)?
A2: Rat models of bladder hyperactivity are commonly used. Two well-established models are the xylene-irritated bladder model and the cyclophosphamide-induced cystitis model.[1][4][5] Both models produce symptoms of bladder overactivity, such as increased voiding frequency.
Q3: Are there known species differences in the metabolism and pharmacokinetics of this compound?
A3: Yes, significant species differences in the pharmacokinetics of this compound have been reported. In humans, the primary metabolite is a hydrolyzed product (M2), whereas in mice, rats, and dogs, a thiophen-to-furan converted metabolite (M1) is predominant.[6] This is due to differences in esterase enzymes between humans and these animal species.[6] These differences are critical when extrapolating preclinical data to humans.
Q4: What are the potential off-target effects of this compound?
A4: While this compound acts indirectly, its mechanism of increasing extracellular adenosine means that cardiovascular effects associated with adenosine receptor activation are a theoretical concern. Adenosine A1 receptor activation can lead to bradycardia (decreased heart rate), while A2 receptor activation can cause hypotension (lowered blood pressure).[7] In studies with rats, this compound was shown to suppress vesico-vascular reflexes, which are increases in blood pressure during bladder activity.[4][5] Researchers should monitor cardiovascular parameters, especially at higher doses.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound for In Vivo Administration
-
Question: I am having trouble preparing a stable and soluble formulation of this compound for intravenous injection. What is the recommended vehicle?
-
Answer: this compound is often dissolved in dimethyl sulfoxide (DMSO) first, and then diluted with saline for in vivo administration.[1]
-
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO. The exact concentration will depend on the final required dose and injection volume.
-
For intravenous administration, this DMSO stock should be diluted with sterile saline to the final desired concentration.
-
Important: Ensure the final concentration of DMSO in the injected solution is low (typically <10%) to avoid toxicity. Always perform a small-scale solubility test to ensure the compound does not precipitate upon dilution with saline. Prepare the final solution fresh before each experiment to minimize the risk of degradation or precipitation.
-
-
Issue 2: High Variability in Urodynamic Measurements
-
Question: My cystometry data shows high variability between animals in the same treatment group. How can I reduce this?
-
Answer: Variability in urodynamic studies is a common challenge. Several factors can contribute:
-
Anesthesia: The choice and depth of anesthesia can significantly impact bladder reflexes. Urethane is commonly used for acute studies as it preserves the micturition reflex, but its depth must be carefully controlled.[8][9][10] Alternatives like ketamine/xylazine may be suitable for recovery studies.[8][9] Ensure your anesthetic protocol is consistent across all animals.
-
Surgical Procedure: Minor variations in catheter placement can alter bladder pressure readings. Develop a standardized surgical protocol and ensure consistent placement of the bladder catheter.
-
Animal Stress: For studies in conscious animals, stress can significantly affect voiding patterns. Ensure adequate acclimatization of the animals to the experimental setup.[10]
-
Bladder Filling Rate: The rate of saline infusion can influence the volume threshold for bladder contractions. Use a consistent, slow infusion rate across all experiments.[4]
-
Issue 3: Lack of Efficacy or Unexpected Results
-
Question: I am not observing the expected increase in bladder capacity or decrease in voiding frequency after administering this compound. What could be the cause?
-
Answer:
-
Dose Selection: Ensure the dose is appropriate. In vivo studies in rats have shown efficacy at intravenous doses of 10 and 100 µg/kg.[4][5] You may need to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
-
Route of Administration: The pharmacokinetics of this compound will vary with the route of administration. Intravenous administration ensures immediate bioavailability, while oral or intraperitoneal routes will have different absorption profiles.
-
Animal Model: The underlying pathology of your chosen animal model is crucial. The efficacy of this compound is based on its ability to suppress sensory nerve activity.[1] Ensure your model involves a component of sensory nerve activation (e.g., inflammation-induced hyperactivity).
-
Anesthetic Interference: As mentioned, some anesthetics can suppress the micturition reflex, potentially masking the therapeutic effect of this compound.[8] If possible, consider using conscious animal models or an anesthetic known to have minimal impact on bladder function, like urethane for terminal procedures.
-
Data and Protocols
Quantitative Data Summary
The following table summarizes the reported in vivo effects of intravenously administered this compound in urethane-anesthetized rats.
| Animal Model | Treatment | Dose (i.v.) | Effect on Volume Threshold | Effect on Intercontraction Interval | Reference |
| Normal Rats | This compound | 10 µg/kg | No significant change | Increased | [4][5] |
| This compound | 100 µg/kg | No significant change | Increased | [4][5] | |
| Xylene-Irritated Bladder | This compound | 10-100 µg/kg | Increased by up to 65% | Increased by up to 150% | [4][5] |
Experimental Protocol: Cyclophosphamide-Induced Cystitis and Urodynamic Evaluation in Rats
This protocol provides a general framework. Researchers must adapt it to their specific laboratory conditions and institutional animal care guidelines.
-
Animal Model Induction:
-
Use female Sprague-Dawley rats (225-250g).
-
To induce chronic cystitis, administer cyclophosphamide (CYP) at 40 mg/kg via intraperitoneal (i.p.) injection every 3 days for a total of three injections.[2] This dose minimizes body weight loss and mortality compared to higher doses.[2]
-
For an acute model, a single i.p. injection of CYP at 150 mg/kg can be used, with peak bladder inflammation and pain responses observed 4 hours post-injection.[11]
-
-
This compound Preparation and Administration:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to achieve the final desired concentrations (e.g., for doses of 10 µg/kg and 100 µg/kg). Ensure the final DMSO concentration is below 10%.
-
Administer the solution via a lateral tail vein.
-
-
Urodynamic Assessment (Cystometry):
-
Anesthetize the rat (e.g., with urethane, 1.2 g/kg, subcutaneous, for a terminal procedure).[4]
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a catheter (e.g., PE-50 tubing) into the dome of the bladder and secure it with a purse-string suture.
-
Connect the catheter to a three-way stopcock, which is linked to a pressure transducer and an infusion pump.
-
Begin infusing warm sterile saline into the bladder at a constant rate (e.g., 0.12 mL/min).[8]
-
Record the intravesical pressure continuously to measure parameters such as bladder capacity, voiding pressure, and intercontraction interval.
-
Administer this compound (or vehicle) intravenously after a baseline recording period and continue to monitor the urodynamic parameters to assess the drug's effect.
-
Visualizations
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing KW-7158 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of KW-7158 in in vitro assays. This compound is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), which plays a crucial role in regulating extracellular adenosine levels. By inhibiting ENT1, this compound effectively increases the local concentration of adenosine, thereby modulating the activity of sensory neurons, particularly those involved in bladder function.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported effective concentrations to facilitate the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1). This inhibition leads to a decrease in the uptake of adenosine from the extracellular space, resulting in an elevated local concentration of adenosine. This increase in extracellular adenosine subsequently modulates neuronal activity, primarily through adenosine receptors on sensory nerves.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on available data, this compound has been shown to inhibit adenosine uptake in a dose-dependent manner, starting from a concentration of 5 nM. A key study demonstrated that at a concentration of 50 µM, this compound inhibited 80% of adenosine uptake.[1] Therefore, a concentration range of 10 nM to 50 µM is a reasonable starting point for most in vitro assays. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
Q4: I am observing high variability in my results. What are some potential causes?
A4: High variability in in vitro assays with ENT1 inhibitors like this compound can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density.
-
Reagent Quality: Use high-quality reagents and ensure consistency between experimental batches.
-
Assay Conditions: Minor variations in incubation times, temperature, and buffer composition can impact results.
-
Endogenous Adenosine Levels: The presence of endogenous adenosine can affect the apparent potency of this compound. Consider using adenosine deaminase to degrade endogenous adenosine for certain applications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Activity of this compound | Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | Perform a concentration-response experiment to determine the optimal effective concentration for your specific assay. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions and store them appropriately, protected from light and moisture. | |
| Low ENT1 Expression: The cell line you are using may have low or no expression of ENT1. | Verify ENT1 expression in your cell line using techniques such as qPCR or Western blotting. | |
| Inconsistent IC50 Values | Variable Assay Conditions: Inconsistent incubation times, temperatures, or cell densities between experiments. | Standardize all assay parameters and ensure they are strictly followed for each experiment. |
| Cell Passage Number: High passage numbers can lead to phenotypic changes and altered protein expression. | Use cells within a defined and low passage number range for all experiments. | |
| High Background Signal | Non-Specific Binding: The compound may be binding to other cellular components or the assay plate. | Include appropriate controls, such as a no-cell control and a control with a known non-specific binding compound. |
| Assay Buffer Composition: Components in the assay buffer may be interfering with the detection method. | Optimize the assay buffer composition, ensuring it is compatible with your detection method. |
Data on In Vitro Concentrations
The following table summarizes the available quantitative data for the effective concentration of this compound in a key in vitro assay.
| Assay Type | Cell Type/Tissue | Parameter | Reported Concentration/Effect | Reference |
| Adenosine Uptake Assay | Dorsal Root Ganglion Cell Line | Inhibition of Adenosine Uptake | Dose-dependent inhibition starting from 5 nM; 80% inhibition at 50 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the study of this compound. These protocols are based on established methods for similar compounds and should be optimized for your specific experimental setup.
ENT1 Inhibition Assay (Adenosine Uptake)
This assay measures the ability of this compound to inhibit the uptake of radiolabeled adenosine into cells expressing ENT1.
Materials:
-
Dorsal Root Ganglion (DRG) cell line or other suitable cell line expressing ENT1
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
[³H]-Adenosine
-
This compound
-
DMSO (for stock solution)
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Cell Culture: Plate cells in a 24-well plate and grow to confluence.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 1 nM to 100 µM).
-
Prepare a working solution of [³H]-Adenosine in HBSS.
-
-
Assay Procedure:
-
Wash the cells twice with warm HBSS.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Initiate the uptake by adding the [³H]-Adenosine working solution to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isolated Bladder Strip Contraction Assay
This ex vivo assay assesses the effect of this compound on the contractility of bladder detrusor muscle strips.
Materials:
-
Urinary bladder from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂)
-
Organ bath system with isometric force transducers
-
This compound
-
DMSO
-
Contractile agents (e.g., carbachol, KCl)
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Isolate the urinary bladder and place it in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the bladder to obtain longitudinal strips of the detrusor muscle.
-
-
Mounting the Tissue:
-
Mount the bladder strips in the organ baths containing aerated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction using a contractile agent like carbachol or KCl.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in muscle tension.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and calculate the EC50 or IC50 value for the relaxant effect of this compound.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in sensory neurons.
Experimental Workflow for ENT1 Inhibition Assay
References
troubleshooting inconsistent results with KW-7158
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KW-7158. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
Researchers may occasionally encounter inconsistent results when working with this compound. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in bladder contraction inhibition assays | Inconsistent drug concentration due to improper dissolution or storage. | Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing aqueous dilutions. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Fluctuation in experimental conditions. | Standardize all experimental parameters, including temperature, pH, and incubation times. Ensure consistent tissue handling and preparation techniques for ex vivo bladder strip assays. | |
| Biological variability in animal models. | Use a sufficient number of animals to account for biological variation. Ensure the animal model of overactive bladder (e.g., xylene-induced cystitis) is consistently induced. | |
| Lower than expected potency (high IC50 value) | Degradation of the compound. | Verify the integrity of the this compound stock. If possible, confirm its identity and purity via analytical methods like HPLC or mass spectrometry. |
| Presence of interfering substances. | Ensure all buffers and media are free of nucleosides or other substances that might compete with this compound at the ENT1 transporter. | |
| Suboptimal cell or tissue health. | For in vitro assays, ensure cells (e.g., DRG neurons) are healthy and have good viability. For ex vivo studies, ensure tissue preparations are fresh and handled carefully to maintain physiological function. | |
| Inconsistent effects on afferent nerve activity | Issues with electrophysiological recording setup. | Check the integrity of electrodes and the grounding of the recording setup to minimize noise. Ensure the perfusion system delivers the compound at a consistent rate and concentration. |
| Indirect measurement of nerve activity. | Whenever possible, directly measure afferent nerve firing. If using indirect markers, validate their correlation with nerve activity in your specific experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the equilibrative nucleoside transporter-1 (ENT1).[1][2][3][4] By blocking ENT1, this compound prevents the reuptake of adenosine into cells, leading to an increase in extracellular adenosine concentration. This elevated adenosine level is thought to activate adenosine receptors on sensory afferent nerves, suppressing their activity and thereby inhibiting bladder overactivity.[2]
Q2: What is the recommended solvent and storage condition for this compound?
For stock solutions, it is recommended to dissolve this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C. For experimental use, dilute the stock solution in the appropriate aqueous buffer. It is advisable to prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of the stock solution.
Q3: Are there any known off-target effects of this compound?
Q4: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in rodent models of overactive bladder, including rats with xylene-irritated bladders and spinal cord injury models.[2][4] It has also been studied in vitro using cultured dorsal root ganglion (DRG) neurons and isolated bladder strips.[2]
Q5: What are some other known inhibitors of ENT1 that can be used as positive controls?
Other known ENT1 inhibitors that have shown similar anti-overactive bladder activities include nitrobenzylthioinosine (NBTI), dipyridamole, and draflazine.[4] These compounds can be used as positive controls in experiments to validate the role of ENT1 inhibition in the observed effects.
Visualizing Experimental and Logical Frameworks
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the signaling pathway of this compound, a general experimental workflow, and a logical troubleshooting process.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Anti-overactive Bladder Activity of this compound Is Mediated by Blocking Equilibrative Nucleoside Transporter-1 [jstage.jst.go.jp]
- 3. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 [jstage.jst.go.jp]
- 4. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of KW-7158: A Technical Support Guide for Optimal Stability in Solution
For researchers and drug development professionals working with the novel ENT1 inhibitor, KW-7158, achieving and maintaining its stability in solution is paramount for reliable and reproducible experimental results. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to address common challenges encountered when handling this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low aqueous solubility, it is recommended to first prepare a stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.
Q2: How should I store the solid compound and its stock solution?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.
Q3: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds. To address this, consider the following:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, try a stepwise dilution.
-
Sonication/Vortexing: Gentle warming of the solution to 37°C, combined with vortexing or sonication, can often help redissolve the precipitate.[1][2]
-
Co-solvents: For in vivo experiments, the use of co-solvents such as polyethylene glycol 400 (PEG400), Tween 80, or carboxymethyl cellulose (CMC) may be necessary to maintain solubility.
Q4: What is the known solubility of this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid storing diluted aqueous solutions for extended periods. Perform a simple stability test (see Experimental Protocols) to determine the stability in your specific experimental buffer. |
| Difficulty dissolving the compound | Compound may be waxy or hygroscopic. | Warm the vial to room temperature before opening. Use sonication or gentle heating (37°C) to aid dissolution in the chosen solvent.[1][2] For quantitative work, it is advisable to dissolve the entire contents of the vial and use the resulting solution as the stock. |
| Precipitation in cell culture media | The final concentration of DMSO may be too low to maintain solubility, or the compound has limited solubility in the media. | Ensure the final DMSO concentration in your assay is kept as high as tolerable for your cells (typically <0.5%) to aid solubility.[4] If precipitation persists, a lower final concentration of this compound may be necessary. |
| Low bioavailability in in vivo studies | Poor absorption due to low solubility. | For oral administration, consider formulating this compound as a suspension. A common method is to use 0.5% methylcellulose or a solution containing co-solvents like PEG400 and Tween 80. |
Physicochemical and Storage Data for this compound
| Property | Value/Recommendation | Source |
| Molecular Formula | C₁₇H₁₅F₃N₂O₅S₂ | DrugBank |
| Molecular Weight | 464.44 g/mol | DrugBank |
| Predicted Water Solubility | 0.0795 mg/mL | [3] |
| Appearance | Solid | MedChemExpress |
| Storage of Solid | -20°C (up to 3 years) | [5] |
| Storage of Stock Solution (in DMSO) | -80°C (up to 6 months), -20°C (up to 1 month) | [4] |
| Recommended Stock Solution Solvent | DMSO | General Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -80°C.
-
Prepare Working Solution: For in vitro assays, on the day of the experiment, thaw a stock aliquot. Perform a serial dilution in your experimental buffer or cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your assay system (typically ≤ 0.5%).
Protocol 2: Assessment of this compound Stability in Experimental Buffer
This protocol provides a basic framework to assess the stability of this compound in your specific aqueous buffer over time.
-
Prepare a fresh solution of this compound in your experimental buffer at the highest concentration you intend to use.
-
Initial Analysis (Time 0): Immediately analyze the concentration and purity of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Incubate Samples: Store aliquots of the solution under your typical experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), analyze the concentration and purity of the stored aliquots.
-
Data Evaluation: Compare the results from the different time points to the initial analysis. A decrease in the main peak area and/or the appearance of new peaks suggests degradation. Stability is generally defined as retaining ≥90% of the initial concentration.
Visualizing Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: KW-7158 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KW-7158 in their studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel therapeutic candidate for overactive bladder (OAB) that functions by suppressing the activity of sensory afferent nerves.[1] Its molecular target is the equilibrative nucleoside transporter-1 (ENT1). By inhibiting ENT1, this compound blocks the reuptake of adenosine into cells, leading to an increase in extracellular adenosine concentrations.[1] This elevated adenosine level is thought to activate A1 adenosine receptors on sensory neurons, which in turn suppresses neuronal activity and reduces bladder overactivity.
Q2: What are the expected effects of this compound in in vivo models of overactive bladder?
A2: In rat models of xylene-irritated bladders, intravenous administration of this compound has been shown to increase the volume threshold for inducing micturition and increase the intercontraction interval, while decreasing the number of small amplitude bladder contractions.[2][3] Specifically, at doses of 10 and 100 µg/kg, this compound increased the volume threshold by 65% and the intercontraction interval by 150%.[2][3]
Q3: Are there known species differences in the metabolism of this compound?
A3: Yes, there are species-specific differences in the metabolism of this compound. In humans, the primary metabolite is a hydrolyzed product (M2), whereas in mice, rats, and dogs, a thiophen-to-furan converted metabolite (M1) is more predominant. The formation of the M2 metabolite in humans is primarily mediated by esterases in the small intestine.
Troubleshooting Guides
Problem 1: Inconsistent results in the xylene-induced overactive bladder model.
-
Question: My xylene-induced OAB model is showing high variability between animals. What are some potential causes and solutions?
-
Answer:
-
Xylene Administration: Ensure consistent intravesical administration of xylene. The volume and concentration of xylene, as well as the duration of instillation, should be strictly controlled. A common protocol involves the instillation of a 0.5% xylene solution.
-
Anesthesia: The depth of anesthesia can significantly impact bladder reflexes. Maintain a consistent level of anesthesia (e.g., urethane) throughout the experiment.
-
Bladder Filling Rate: The rate of saline infusion to induce bladder contractions should be slow and constant. A typical rate is 0.2 mL/min.
-
Animal Strain and Age: Use a consistent strain, age, and sex of rats (e.g., female Sprague-Dawley rats) as bladder physiology can vary.
-
Problem 2: Difficulty observing a clear dose-response effect of this compound in the in vitro bladder strip contraction assay.
-
Question: I am not seeing a consistent inhibitory effect of this compound on capsaicin-induced bladder strip contractions. What experimental parameters should I check?
-
Answer:
-
Tissue Viability: Ensure the bladder strips are healthy and responsive. Pre-contract the strips with a known agent like carbachol or KCl to confirm their viability before adding capsaicin.
-
Capsaicin Concentration: Use an appropriate concentration of capsaicin to induce a submaximal, stable contraction. A typical concentration is 1 µM.[4] High concentrations of capsaicin can cause desensitization of the sensory nerves.
-
This compound Incubation Time: Allow for a sufficient pre-incubation period with this compound before adding capsaicin. A 20-30 minute pre-incubation is generally recommended.
-
Tachykinin Receptor Involvement: Capsaicin-induced contraction is mediated by the release of tachykinins like Substance P and Neurokinin A.[4][5] The response has a rapid phasic component and a more sustained tonic component. Ensure your recording time is sufficient to observe effects on both phases.
-
Problem 3: Low signal-to-noise ratio in the adenosine uptake assay.
-
Question: My adenosine uptake assay is showing high background noise, making it difficult to determine the inhibitory effect of this compound. How can I improve the assay?
-
Answer:
-
Cell Type: Use a cell line that expresses high levels of ENT1, such as human histiocytic lymphoma U937 cells.[6]
-
Specific Inhibitor Control: Include a known potent ENT1 inhibitor, such as NBTI (nitrobenzylthioinosine) or dipyridamole, as a positive control to determine the maximal inhibition of uptake.
-
Incubation Time: Optimize the incubation time with radiolabeled adenosine. A short incubation period (e.g., 2 minutes) is often sufficient and can help minimize non-specific uptake.[6]
-
Washing Steps: Perform thorough and rapid washing steps with ice-cold buffer to stop the uptake and remove extracellular radiolabeled adenosine.
-
Data Presentation
Table 1: Effect of this compound on Bladder Activity in Xylene-Irritated Rats
| Dose of this compound (i.v.) | Change in Volume Threshold for Micturition | Change in Intercontraction Interval |
| 10 µg/kg | - | Increased |
| 100 µg/kg | +65% | +150% |
Data summarized from Lu et al., 2002.[2][3]
Table 2: Key Reagents and Concentrations for In Vitro Bladder Strip Contraction Assay
| Reagent | Concentration | Purpose |
| Capsaicin | 1 µM | Induce sensory nerve-mediated contraction[4] |
| Carbachol | 10 µM | Verify smooth muscle viability |
| This compound | 1 nM - 10 µM | Test compound for inhibition of contraction |
Experimental Protocols
1. Xylene-Induced Overactive Bladder in Rats
-
Animals: Female Sprague-Dawley rats.
-
Anesthesia: Urethane (1.2 g/kg, i.p.).
-
Procedure:
-
Catheterize the bladder via the urethra.
-
Empty the bladder and instill a 0.5% solution of xylene in saline for 15 minutes to induce bladder irritation.
-
Following the irritation period, continuously infuse saline into the bladder at a rate of 0.2 mL/min.
-
Record intravesical pressure to measure bladder contraction frequency and amplitude.
-
Administer this compound intravenously at the desired doses and continue to record bladder activity.
-
2. In Vitro Bladder Strip Contraction Assay
-
Tissue Preparation:
-
Euthanize a rat and excise the urinary bladder.
-
Place the bladder in cold, oxygenated Krebs-Henseleit solution.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
-
Procedure:
-
Mount the bladder strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.
-
Test the viability of the strips by inducing a contraction with 10 µM carbachol.
-
Wash the strips and allow them to return to baseline.
-
Pre-incubate the strips with various concentrations of this compound for 20-30 minutes.
-
Induce a contraction by adding 1 µM capsaicin to the bath.
-
Record the isometric tension and measure the amplitude of the contraction.
-
3. Adenosine Uptake Assay
-
Cell Culture: Culture U937 cells in appropriate media until they reach a suitable density.
-
Procedure:
-
Plate the cells (e.g., 1 x 10^6 cells/well) in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control in a modified Tris buffer (pH 7.4) for 20 minutes at room temperature.[6]
-
Add [3H]-Adenosine (e.g., 10 nM) to each well and incubate for an additional 2 minutes.[6]
-
Rapidly terminate the uptake by washing the cells three times with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of adenosine uptake compared to the vehicle control.
-
Mandatory Visualization
References
- 1. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Tachykinin antagonists and capsaicin-induced contraction of the rat isolated urinary bladder: evidence for tachykinin-mediated cotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachykinin antagonists and capsaicin-induced contraction of the rat isolated urinary bladder: evidence for tachykinin-mediated cotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Methodologies for KW-7158 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving KW-7158. The content focuses on controlling for the primary confounding factor in this compound research: its indirect mechanism of action.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound's primary molecular target is the Equilibrative Nucleoside Transporter-1 (ENT1).[1][2] It inhibits the uptake of adenosine into cells, leading to an increase in the local extracellular concentration of adenosine.[2] This elevated extracellular adenosine then activates various adenosine receptor subtypes (A1, A2A, A2B, A3), which mediate the downstream physiological effects. Thus, the effects of this compound are indirect and depend on the expression and function of ENT1 and adenosine receptors in the specific experimental system.
2. What are the most significant confounding factors to consider in this compound research?
The most significant confounding factor is the indirect nature of this compound's action. Observed effects are not due to direct receptor binding by this compound, but rather to the subsequent activation of various adenosine receptors by the accumulated extracellular adenosine. Therefore, variability in experimental results can arise from:
-
Differences in basal and stimulated levels of endogenous adenosine.
-
Variations in the expression and density of adenosine receptor subtypes (A1, A2A, A2B, A3) in the cells or tissues under investigation.
-
Differential coupling of adenosine receptors to downstream signaling pathways in various experimental models.
-
Potential off-target effects on other nucleoside transporters, such as ENT2, although the selectivity of this compound for ENT1 over other transporters is not well-documented in publicly available literature.
3. How can I confirm that the observed effects of this compound are mediated through ENT1 inhibition?
To confirm that the effects of this compound are mediated by ENT1 inhibition, you can perform the following control experiments:
-
Use other known ENT1 inhibitors: Compare the effects of this compound with other well-characterized ENT1 inhibitors, such as dipyridamole or S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). Similar results would support an ENT1-mediated mechanism.
-
Adenosine receptor antagonists: Pre-treat your experimental system with a non-selective adenosine receptor antagonist (e.g., caffeine or theophylline) or a cocktail of selective antagonists for each receptor subtype. If the effects of this compound are blocked, it indicates that they are dependent on adenosine receptor activation secondary to ENT1 inhibition.
-
Directly measure extracellular adenosine: Use techniques like microdialysis coupled with HPLC or enzyme-based biosensors to demonstrate that this compound application leads to an increase in extracellular adenosine in your experimental model.
4. My experimental results with this compound are inconsistent. What are the likely causes and how can I troubleshoot this?
Inconsistent results with this compound are often due to the variability of the endogenous adenosine system. Here are some common causes and troubleshooting tips:
-
Cell line variability: Different cell lines, and even the same cell line at different passages, can have varying expression levels of ENT1 and adenosine receptors. It is crucial to characterize the expression of these proteins in your specific cell line.
-
Animal model differences: Strain, age, and sex of animals can influence the expression of transporters and receptors, as well as basal adenosine levels. Ensure consistency in your animal model and consider characterizing the key components of the adenosine system in your model.
-
Experimental conditions: Factors that affect cellular metabolism and ATP release (e.g., cell density, media composition, oxygen levels) can alter endogenous adenosine production and thus modulate the effects of this compound. Standardize your experimental conditions meticulously.
5. Are there known off-target effects of this compound?
While the primary target of this compound is ENT1, its selectivity for ENT1 over other related transporters like ENT2 has not been extensively reported in the public domain. It is possible that at higher concentrations, this compound may inhibit other nucleoside transporters, which could be a confounding factor. To investigate this, you could use experimental systems with known differential expression of ENT1 and ENT2.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Results
Description: You are observing significant well-to-well or day-to-day variability in your in vitro assays (e.g., cell viability, signaling pathway activation) in response to this compound.
| Potential Cause | Recommended Solution / Control Experiment |
| Inconsistent ENT1 and/or adenosine receptor expression in cell culture. | Regularly perform qPCR or Western blotting to monitor the expression levels of ENT1 and the four adenosine receptor subtypes in your cell line. |
| Fluctuations in endogenous adenosine production. | Standardize cell seeding density, media change schedules, and incubation times. Consider measuring basal adenosine levels in your culture medium. |
| Cell culture stress is altering ATP release and adenosine signaling. | Ensure consistent and gentle handling of cells. Monitor cell morphology and viability. |
| Non-specific binding of this compound at high concentrations. | Perform dose-response curves to determine the optimal concentration range. Compare effects to other known ENT1 inhibitors. |
Issue 2: Difficulty in Attributing Effects to a Specific Adenosine Receptor Subtype
Description: You have confirmed that the effect of this compound is dependent on adenosine, but you are unsure which of the four adenosine receptor subtypes is responsible for the downstream signaling.
| Potential Cause | Recommended Solution / Control Experiment |
| Multiple adenosine receptor subtypes are activated by the increased extracellular adenosine. | Use selective antagonists for each adenosine receptor subtype (A1, A2A, A2B, A3) in combination with this compound. The antagonist that blocks the effect of this compound will identify the involved receptor subtype. |
| The expression profile of adenosine receptors in your model system is unknown. | Characterize the expression of all four adenosine receptor subtypes in your cells or tissue of interest using qPCR, Western blot, or immunohistochemistry. |
| Receptor desensitization or downregulation upon prolonged exposure to elevated adenosine. | Perform time-course experiments to assess the duration of the effect of this compound. |
Data Presentation
| Compound | Target | IC50 / Ki | Species | Assay Type |
| Dipyridamole | ENT1 | IC50: 5.0 ± 0.9 nM | Human | [3H]uridine uptake inhibition |
| Dipyridamole | ENT2 | IC50: 356 ± 13 nM | Human | [3H]uridine uptake inhibition |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | ENT1 | IC50: 0.4 ± 0.1 nM | Human | [3H]uridine uptake inhibition |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | ENT2 | IC50: 2.8 ± 0.3 µM | Human | [3H]uridine uptake inhibition |
Experimental Protocols
Protocol 1: In Vitro Adenosine Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on ENT1-mediated adenosine uptake in a cellular model.
Materials:
-
Cell line with known ENT1 expression (e.g., HeLa, HEK293, or a cell line relevant to your research).
-
[3H]-Adenosine (radiolabeled adenosine).
-
This compound and a reference ENT1 inhibitor (e.g., NBMPR).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Preparation of Reagents: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of this compound or the reference inhibitor for a defined period (e.g., 20 minutes) at room temperature.
-
Initiation of Uptake: Add [3H]-adenosine to each well to initiate the uptake. The final concentration of [3H]-adenosine should be close to its Km for ENT1, if known.
-
Incubation: Incubate for a short period (e.g., 2 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]-adenosine using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]-adenosine uptake against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Dissecting Adenosine Receptor Subtype Involvement Using Selective Antagonists
Objective: To identify which adenosine receptor subtype(s) mediate the downstream effects of this compound.
Materials:
-
Your experimental system (in vitro or in vivo).
-
This compound.
-
Selective antagonists for A1, A2A, A2B, and A3 receptors.
-
An appropriate assay to measure the biological response of interest (e.g., cAMP measurement, calcium imaging, gene expression analysis, behavioral test).
Methodology:
-
Establish a Baseline Response: Determine the optimal concentration of this compound that produces a robust and reproducible biological effect in your assay.
-
Pre-treatment with Antagonists: In separate experimental groups, pre-treat your system with a selective antagonist for each of the four adenosine receptor subtypes for a sufficient time to ensure receptor blockade. The concentration of the antagonist should be at least 10-fold higher than its Ki for the respective receptor.
-
Co-treatment with this compound: After the pre-treatment period, add this compound (at its optimal concentration) in the continued presence of the antagonist.
-
Measure the Biological Response: Measure the biological response of interest and compare the results across the different treatment groups.
-
Data Analysis:
-
If an antagonist for a specific receptor subtype (e.g., A1 antagonist) significantly reduces or abolishes the effect of this compound, it indicates that the A1 receptor is involved in mediating the response.
-
If none of the individual antagonists have an effect, it may suggest the involvement of multiple receptor subtypes. In this case, a cocktail of antagonists can be used.
-
Include appropriate controls: vehicle + this compound, antagonist alone, and vehicle alone.
-
Mandatory Visualization
Caption: Indirect mechanism of action of this compound.
Caption: Experimental workflow to control for confounding factors.
Caption: Simplified Adenosine A1 receptor signaling pathway.
References
Technical Support Center: Quantifying the Inhibitory Effects of KW-7158
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining methods to quantify the inhibitory effects of KW-7158. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the equilibrative nucleoside transporter-1 (ENT1).[1][2][3][4] Its primary effect is to block the uptake of adenosine into cells, leading to an increase in extracellular adenosine concentrations.[2] This elevated adenosine can then activate adenosine receptors, resulting in various physiological responses, such as the suppression of sensory afferent nerve activity.[2][3][4]
Q2: Is this compound a direct adenosine A1 receptor antagonist?
A2: No, current research indicates that this compound is not a direct antagonist of the adenosine A1 receptor. Its pharmacological effects are mediated by the inhibition of ENT1, which indirectly influences adenosine receptor signaling through increased local adenosine levels.[2]
Q3: What are the key in vitro assays to quantify the inhibitory effects of this compound?
A3: The primary in vitro assays for quantifying the inhibitory effects of this compound are radioligand binding assays to determine its affinity for ENT1 and adenosine uptake assays to measure its functional inhibition of the transporter.[2][3][4]
Q4: What in vivo models are suitable for studying the effects of this compound?
A4: Relevant in vivo models include those that assess bladder activity, such as the rat spinal cord injury overactive bladder (OAB) model and the measurement of vesico-vascular reflexes in rats with normal or irritated bladders.[4][5][6]
Troubleshooting Guides
Issue 1: High background signal in the adenosine uptake assay.
-
Question: We are observing high background radioactivity in our adenosine uptake assay, making it difficult to determine the specific inhibition by this compound. What could be the cause and how can we resolve it?
-
Answer:
-
Inadequate Washing: Insufficient washing of the cells after incubation with radiolabeled adenosine can leave residual radioactivity. Ensure you are following a stringent washing protocol with ice-cold stop buffer.
-
Non-specific Binding: The radiolabeled adenosine may be binding non-specifically to the cell surface or the culture plate. To mitigate this, consider pre-treating the plates with a blocking agent and including a known ENT1 inhibitor, such as S-(4-Nitrobenzyl)-6-thioinosine (NBTI), as a control to determine the level of non-specific binding.
-
Cell Viability: Low cell viability can lead to membrane leakage and non-specific uptake of the radiolabel. Always perform a cell viability test (e.g., trypan blue exclusion) before starting the assay.
-
Issue 2: Inconsistent IC50 values for this compound in the adenosine uptake assay.
-
Question: Our calculated IC50 values for this compound inhibition of adenosine uptake are highly variable between experiments. What factors could contribute to this inconsistency?
-
Answer:
-
Cell Density: Variations in cell seeding density can alter the number of ENT1 transporters available, affecting the apparent inhibitory potency. Maintain a consistent cell seeding density for all experiments.
-
Incubation Time: The incubation time with both this compound and the radiolabeled adenosine should be precisely controlled. Deviations can lead to variability in uptake and, consequently, the IC50 value.
-
Substrate Concentration: The concentration of radiolabeled adenosine used in the assay can influence the IC50 value of a competitive inhibitor. Ensure you are using a consistent and appropriate concentration, typically at or below the Km for adenosine transport by ENT1.
-
Issue 3: Difficulty in replicating in vivo bladder contraction inhibition.
-
Question: We are struggling to observe the reported inhibitory effects of this compound on bladder contractions in our in vivo rat model. What experimental parameters should we check?
-
Answer:
-
Animal Model: Ensure that the chosen animal model and the method of inducing bladder overactivity (e.g., xylene irritation) are consistent with established protocols.[5][6] The response to this compound can be dependent on the specific pathophysiology of the model.
-
Drug Administration: Verify the route and timing of this compound administration. Intravenous administration has been shown to be effective.[5][6] The dose and timing relative to the measurement of bladder activity are critical.
-
Anesthesia: The type and depth of anesthesia can influence bladder reflexes. Urethane is a commonly used anesthetic in these types of studies.[5][6] Ensure a stable level of anesthesia is maintained throughout the experiment.
-
Data Presentation
Table 1: In Vitro Inhibitory Effects of this compound and Control Compounds on ENT1
| Compound | Target | Assay Type | Key Parameter | Reported Value | Reference |
| This compound | ENT1 | Adenosine Uptake | IC50 | Dose-dependent inhibition from 5 nM | [2] |
| This compound | ENT1 | Radioligand Binding ([³H]this compound) | Binding Affinity (Kd) | Data to be determined by user | [4] |
| NBTI | ENT1 | Adenosine Uptake | IC50 | ~100 nM for 50% inhibition | [2] |
| Dipyridamole | ENT1 | Adenosine Uptake | IC50 | To be determined by user | [4] |
Table 2: In Vivo Effects of this compound on Bladder Activity in Rats
| Condition | Treatment | Dose (i.v.) | Effect on Intercontraction Interval | Effect on Volume Threshold | Effect on Vesico-vascular Reflexes | Reference |
| Normal Bladder | This compound | 10 µg/kg | Increased | No significant change | Suppressed | [5][6] |
| Normal Bladder | This compound | 100 µg/kg | Increased | No significant change | Suppressed | [5][6] |
| Xylene-irritated Bladder | This compound | Not specified | Increased (150%) | Increased (65%) | Suppressed | [5][6] |
Experimental Protocols
Adenosine Uptake Assay
-
Cell Culture: Culture cells expressing ENT1 (e.g., dorsal root ganglion cell line) to 80-90% confluency in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-15 minutes at room temperature.
-
Initiate Uptake: Add radiolabeled adenosine (e.g., [³H]adenosine) to each well to initiate the uptake reaction. Incubate for a predetermined time (e.g., 1-5 minutes) at room temperature.
-
Stop Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold stop buffer containing a high concentration of a non-radiolabeled ENT1 inhibitor (e.g., NBTI).
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Signaling pathway illustrating this compound's inhibition of the ENT1 transporter.
Caption: Experimental workflow for quantifying this compound's inhibitory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Anti-overactive Bladder Activity of this compound Is Mediated by Blocking Equilibrative Nucleoside Transporter-1 [jstage.jst.go.jp]
- 3. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 [jstage.jst.go.jp]
- 4. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating potential side effects of KW-7158 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential side effects of KW-7158 in animal studies. The information is tailored for scientists and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments with this compound, based on its mechanism of action as an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor. Inhibition of ENT1 increases extracellular adenosine levels, which can lead to various physiological effects.
Issue 1: Unexpected Cardiovascular Events (Hypotension, Bradycardia)
Potential Cause: Increased extracellular adenosine can activate A1 and A2A adenosine receptors in the cardiovascular system, leading to vasodilation and a decrease in heart rate.
Mitigation Strategies:
-
Dose Adjustment: Begin with the lowest effective dose and titrate upwards while closely monitoring cardiovascular parameters. A study in rats with normal and xylene-irritated bladders used intravenous doses of 10 and 100 µg/kg of this compound, which can serve as a starting reference.[1]
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure and heart rate, especially during the initial phase of dosing.
-
Subject Selection: Ensure that animal subjects have no pre-existing cardiovascular conditions.
-
Pharmacological Intervention: In case of severe hypotension or bradycardia, consider the use of an adenosine receptor antagonist, such as caffeine, for supportive care under veterinary guidance.
Issue 2: Sedation or Altered Neurological State
Potential Cause: Elevated adenosine levels in the central nervous system (CNS) can activate A1 adenosine receptors, which have inhibitory effects on neuronal activity, potentially leading to sedation or altered motor function.
Mitigation Strategies:
-
Neurobehavioral Assessment: Conduct regular neurobehavioral observations using a functional observational battery (FOB) or similar standardized tests to detect any changes in alertness, coordination, and general activity.
-
Dose and Timing: Administer this compound at a time of day that minimizes interference with normal activity cycles and consider a dose-reduction strategy if sedative effects are observed.
-
Environmental Enrichment: Provide a stimulating environment for the animals to counteract potential sedative effects.
Issue 3: Gastrointestinal Distress (Diarrhea, Vomiting)
Potential Cause: While less directly linked to ENT1 inhibition, other ENT1 inhibitors like dipyridamole have been associated with gastrointestinal side effects.[2] The underlying mechanism may involve local changes in adenosine signaling in the gut.
Mitigation Strategies:
-
Dietary Monitoring: Closely monitor food and water intake and observe for any signs of gastrointestinal upset.
-
Supportive Care: Provide appropriate supportive care, such as hydration and dietary adjustments, as advised by a veterinarian.
-
Dose Fractionation: Consider splitting the daily dose to reduce peak plasma concentrations, which may alleviate gastrointestinal irritation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[3][4] By blocking ENT1, this compound prevents the reuptake of adenosine into cells, leading to an increase in extracellular adenosine concentrations. This enhanced adenosine signaling is thought to suppress the activity of sensory nerves involved in overactive bladder.
Q2: Are there known side effects of other ENT1 inhibitors that could be relevant for this compound studies?
A2: Yes, other ENT1 inhibitors, such as dipyridamole, have been associated with side effects primarily related to the cardiovascular system, including vasodilation, hypotension, and in some cases, aggravation of coronary artery disease.[2][5] Gastrointestinal effects like diarrhea and vomiting have also been reported.[2] While this compound is being developed for a different indication, these potential side effects should be considered in preclinical safety assessments.
Q3: What are the recommended starting doses for this compound in rat models of overactive bladder?
A3: A study evaluating the effects of this compound on bladder and vesico-vascular reflexes in rats used intravenous doses of 10 and 100 µg/kg.[1] These doses were shown to be effective in increasing the intercontraction interval of the bladder without altering the amplitude of contractions. Researchers should consider these doses as a starting point and perform dose-ranging studies to determine the optimal dose for their specific experimental model.
Q4: How can I monitor for potential cardiovascular side effects in my animal studies?
A4: Cardiovascular safety can be assessed using telemetry to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.[6][7] This allows for the detection of transient and sustained changes in cardiovascular parameters following drug administration. Standard safety pharmacology protocols should be followed.[8][9]
Q5: What neurobehavioral tests are appropriate for assessing potential CNS side effects?
A5: A functional observational battery (FOB) or a modified Irwin test can be used to systematically assess changes in behavior, autonomic function, and sensorimotor responses.[7] Specific tests like the open field test can evaluate locomotor activity and anxiety-like behavior, while the rotarod test can assess motor coordination.[10][11]
Data Presentation
Table 1: Dosing Information for this compound in a Rat Model
| Animal Model | Doses Administered (i.v.) | Key Efficacy Finding | Reference |
| Normal and Xylene-Irritated Bladder in Rats | 10 µg/kg and 100 µg/kg | Increased intercontraction interval of the bladder | [1] |
Table 2: Potential Side Effects of ENT1 Inhibitors Based on Dipyridamole Data
| System | Potential Side Effect | Reference |
| Cardiovascular | Hypotension (due to peripheral vasodilation) | [2] |
| Cardiovascular | Angina Pectoris (rare, in patients with severe coronary artery disease) | [2][12] |
| Gastrointestinal | Diarrhea, Vomiting | [2] |
| Hepatic | Liver Dysfunction (rare) | [2] |
Experimental Protocols
Protocol 1: Cardiovascular Safety Assessment in Rats
-
Animal Model: Male and female Sprague-Dawley rats.
-
Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle.
-
Telemetry Implantation: Surgically implant telemetry transmitters for the measurement of blood pressure, heart rate, and ECG. Allow for a post-operative recovery period of at least one week.
-
Acclimatization: Acclimatize animals to the study procedures and environment.
-
Dosing: Administer this compound or vehicle intravenously. Include a range of doses, including the intended therapeutic dose and higher multiples.
-
Data Collection: Record cardiovascular parameters continuously, starting from a pre-dose baseline period and continuing for at least 24 hours post-dose.
-
Data Analysis: Analyze changes in systolic and diastolic blood pressure, mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT). Compare drug-treated groups to the vehicle control group.
Protocol 2: Neurobehavioral Assessment in Rats (Functional Observational Battery)
-
Animal Model: Male and female Wistar rats.
-
Housing: Group-housed (where appropriate) in a controlled environment.
-
Acclimatization: Handle animals daily for at least three days prior to testing to acclimate them to the experimenter.
-
Dosing: Administer this compound or vehicle.
-
Observation Period: Conduct observations at the time of expected peak plasma concentration and at several subsequent time points.
-
Observational Parameters:
-
Home Cage Observations: Posture, activity level, and any abnormal behaviors.
-
Handling Observations: Ease of removal from the cage, muscle tone, and reactivity to handling.
-
Open Field Observations: Locomotor activity (number of line crossings), rearing frequency, and signs of stereotypy or ataxia.
-
Sensorimotor and Reflex Tests: Approach response, touch response, righting reflex, pinna reflex, and corneal reflex.
-
Autonomic Observations: Piloerection, salivation, and pupil size.
-
-
Scoring: Use a standardized scoring system for each parameter.
-
Data Analysis: Compare the scores of the drug-treated groups to the vehicle control group to identify any significant neurobehavioral changes.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential pathway to cardiovascular side effects.
Caption: Troubleshooting workflow for adverse events.
References
- 1. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridamole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 9. reprocell.com [reprocell.com]
- 10. mdpi.com [mdpi.com]
- 11. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dipyridamole, an underestimated vascular protective drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: KW-7158 and Mirabegron in the Context of Overactive Bladder
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological mechanisms of KW-7158 and mirabegron, two agents developed for the treatment of overactive bladder (OAB). This analysis is supported by available experimental data and detailed methodologies for key assays.
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urgency urinary incontinence. The pharmacological treatment of OAB has evolved from antimuscarinic agents to newer classes of drugs with distinct mechanisms of action, offering improved tolerability. This guide focuses on a comparative analysis of mirabegron, a β3-adrenergic receptor agonist, and this compound, an equilibrative nucleoside transporter 1 (ENT1) inhibitor.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Mirabegron |
| Primary Target | Equilibrative Nucleoside Transporter 1 (ENT1) | β3-Adrenergic Receptor |
| Mechanism of Action | Inhibition of adenosine reuptake, leading to increased extracellular adenosine and suppression of afferent nerve activity. | Agonism at the β3-adrenergic receptor, leading to relaxation of the detrusor smooth muscle. |
| Primary Site of Action | Sensory (afferent) nerves of the bladder. | Detrusor smooth muscle cells. |
| Effect on Bladder | Reduces sensory nerve activity, thereby decreasing the sensation of urgency and bladder hyperactivity.[1][2] | Directly relaxes the bladder muscle, increasing bladder capacity.[1][3] |
Quantitative Analysis of In Vitro Potency
The following table summarizes the available quantitative data on the in vitro potency of mirabegron. At present, specific IC50 or Ki values for this compound's inhibition of ENT1 are not publicly available in the reviewed literature.
Table 1: In Vitro Pharmacology of Mirabegron
| Parameter | Mirabegron | Reference Compound |
| β3-Adrenergic Receptor Agonist Activity (EC50) | 10.0 nM (human, recombinant) | Isoproterenol (control) |
| β1-Adrenergic Receptor Activity (% of Isoproterenol) | 3% | Isoproterenol (100%) |
| β2-Adrenergic Receptor Activity (% of Isoproterenol) | 15% | Isoproterenol (100%) |
Data sourced from functional cellular assays using recombinant human receptors expressed in CHO or HEK293 cells.
Signaling Pathways
The distinct mechanisms of this compound and mirabegron are initiated by their interaction with different molecular targets, leading to divergent downstream signaling cascades.
References
KW-7158: A Selective Inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of KW-7158 with other common Equilibrative Nucleoside Transporter (ENT) inhibitors, focusing on its selectivity for ENT1. The information is intended for researchers, scientists, and drug development professionals working in fields where modulation of nucleoside transport is of interest.
Introduction to this compound and ENT1
This compound is a novel therapeutic candidate that has been identified as a potent and selective inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] ENT1 is a crucial membrane protein responsible for the bidirectional transport of nucleosides, such as adenosine, across the cell membrane. By inhibiting ENT1, this compound effectively increases the extracellular concentration of adenosine, which can modulate various physiological processes, including neurotransmission and inflammation. This mechanism of action has positioned this compound as a potential treatment for conditions like overactive bladder (OAB).[1][2]
Comparative Selectivity of ENT Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other well-known ENT inhibitors: dipyridamole, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), and draflazine.
| Inhibitor | Target(s) | IC50 / Ki (ENT1) | IC50 / Ki (ENT2) | Selectivity for ENT1 |
| This compound | ENT1 | Inhibits from 5 nM | Inhibition only at >500 nM | Highly Selective |
| Dipyridamole | ENT1, ENT2, PDE | ~5.0 - 144.8 nM (IC50) | ~356 nM (IC50) | Moderately Selective |
| NBMPR | ENT1 >> ENT2 | ~0.4 nM (IC50/Ki) | ~2.8 µM (IC50) / 2800 nM (Ki) | Very Highly Selective |
| Draflazine | ENT1, ENT2 | Varies by analogue | Varies by analogue | Variable |
Note: IC50 and Ki values can vary depending on the experimental conditions and cell types used.
Experimental Data Supporting this compound Selectivity
Studies have demonstrated the high selectivity of this compound for ENT1 over ENT2 through various experimental approaches. In adenosine uptake assays, this compound inhibited adenosine influx in a dose-dependent manner, starting from a concentration of 5 nM.[3] When ENT1 was blocked by 1 µM of NBMPR, significant inhibition of the remaining ENT2-mediated adenosine uptake by this compound was only observed at concentrations greater than 500 nM.[3] This indicates a clear preference for ENT1 at lower, pharmacologically relevant concentrations.
Furthermore, radioligand binding assays using [3H]this compound showed significant specific binding only in cells engineered to express human ENT1 (hENT1), with no significant binding observed in cells expressing human ENT2 (hENT2).[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the selectivity of ENT inhibitors.
Adenosine Influx Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled adenosine into cells expressing ENT transporters.
Materials:
-
Cells expressing the target ENT transporter(s) (e.g., hENT1 or hENT2 transfected cell lines)
-
Culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
[3H]Adenosine (or other suitable radiolabeled nucleoside)
-
Test compounds (e.g., this compound, dipyridamole)
-
Scintillation fluid and counter
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to confluence.
-
Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubation: Incubate the cells with various concentrations of the test compound or vehicle control in assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiation of Uptake: Add [3H]Adenosine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific adenosine uptake (IC50) by non-linear regression analysis.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled inhibitor to its target transporter.
Materials:
-
Cell membranes prepared from cells expressing the target ENT transporter(s)
-
[3H]this compound (or another suitable radiolabeled ligand, e.g., [3H]NBMPR)
-
Binding buffer (e.g., Tris-HCl)
-
Unlabeled test compounds for competition assays
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, [3H]this compound at a fixed concentration, and varying concentrations of the unlabeled competitor compound in binding buffer.
-
Incubation: Incubate the mixture for a specific time (e.g., 60 minutes) at a defined temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor compound that displaces 50% of the specific binding of the radioligand (IC50 or Ki) by non-linear regression analysis.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for ENT1 Inhibition Assays.
Caption: Mechanism of this compound Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-overactive Bladder Activity of this compound Is Mediated by Blocking Equilibrative Nucleoside Transporter-1 [jstage.jst.go.jp]
A Comparative Guide to KW-7158 and Other Afferent Nerve Inhibitors for Overactive Bladder
This guide provides a comprehensive overview of the preclinical data and mechanism of action for KW-7158, a potential therapeutic agent for overactive bladder (OAB). Due to a lack of direct head-to-head studies, this document will focus on the detailed experimental findings for this compound and offer a comparison to the mechanisms of other classes of drugs that also target afferent nerve pathways. This information is intended for researchers, scientists, and professionals in drug development.
This compound: A Novel Mechanism of Action
This compound is a putative afferent nerve inhibitor that has been investigated for its potential to treat OAB.[1][2] Its unique mechanism centers on the inhibition of the Equilibrative Nucleoside Transporter-1 (ENT1).[1][2][3] By blocking ENT1, this compound is thought to increase the extracellular concentration of adenosine.[3] Adenosine, in turn, plays a crucial role in modulating neuronal activity and may suppress the hyperexcitability of bladder afferent nerves, a key factor in the symptoms of OAB.[3][4][5]
The proposed signaling pathway for this compound is as follows:
Preclinical Efficacy of this compound
The effects of this compound have been evaluated in rat models of normal and irritated bladders. The data from these studies demonstrate the potential of this compound to modulate bladder reflexes.
| Parameter | Condition | Treatment | Dosage | Outcome |
| Intercontraction Interval | Normal Rats | This compound | 10 and 100 µg/kg, i.v. | Increased |
| Volume Threshold | Normal Rats | This compound | 10 and 100 µg/kg, i.v. | No significant change |
| Amplitude of Contractions | Normal Rats | This compound | 10 and 100 µg/kg, i.v. | No significant change |
| Intercontraction Interval | Xylene-irritated Bladder | This compound | 10 and 100 µg/kg, i.v. | Increased by 150% |
| Volume Threshold | Xylene-irritated Bladder | This compound | 10 and 100 µg/kg, i.v. | Increased by 65% |
| Small Amplitude Contractions | Xylene-irritated Bladder | This compound | 10 and 100 µg/kg, i.v. | Decreased |
| Vesico-vascular Reflexes | Normal & Irritated Bladder | This compound | 10 and 100 µg/kg, i.v. | Suppressed by 19.4-100% |
Data summarized from Lu, et al. (2002).[6][7]
Experimental Protocols
The preclinical data for this compound were primarily generated using an in vivo rat model of OAB.
In Vivo Model of Overactive Bladder
-
Animal Model: Urethane-anesthetized female Sprague-Dawley rats were used.[6][7]
-
Surgical Preparation: A catheter was implanted into the dome of the bladder for saline infusion and pressure measurement.[6][8][9][10]
-
Cystometry: The bladder was filled with saline at a constant rate to induce spontaneous bladder contractions. Bladder activity, including the interval between contractions and the volume threshold for inducing contractions, was recorded.[6][8][11][12]
-
Induction of Bladder Irritation: In a subset of animals, bladder hyperactivity was induced by the administration of xylene.[6][7]
-
Measurement of Vesico-vascular Reflexes: Increases in systolic arterial blood pressure during bladder contractions or distension were measured as an indicator of afferent nerve activity.[6][7]
-
Drug Administration: this compound was administered intravenously.[6][7]
Target Identification
The identification of ENT1 as the molecular target of this compound was achieved through a systematic screening process.[1][3] A membrane protein expression library was expressed in a dorsal root ganglion cell line.[1] Screening for binding with a fluorescent derivative of this compound revealed that only cells expressing ENT1 showed significant binding.[1] This was further confirmed through [3H]this compound binding experiments and an adenosine influx assay, which demonstrated that this compound binds to and inhibits ENT1.[1]
Comparison with Other Afferent Nerve Inhibitors
While direct comparative data is unavailable, it is useful to contrast the mechanism of this compound with other drug classes used to manage OAB that also impact nerve signaling:
-
Anticholinergic Agents: These are a mainstay of OAB treatment.[13] They work by blocking muscarinic receptors on the detrusor muscle, reducing involuntary bladder contractions. While effective, they are associated with side effects like dry mouth and constipation.[13] Their primary action is on the efferent (motor) pathway, though they may have some sensory effects.
-
β3-Adrenoceptor Agonists: These drugs, such as mirabegron, stimulate β3-adrenoceptors in the bladder, leading to relaxation of the detrusor muscle and an increase in bladder capacity.[14] Their primary effect is also on the efferent pathway.
-
Transient Receptor Potential (TRP) Channel Modulators: TRP channels, such as TRPV1, are involved in sensory nerve activation and are considered targets for OAB treatment.[14] Modulating these channels could directly inhibit afferent nerve signaling.
This compound's mechanism of indirectly modulating afferent nerve activity through the inhibition of adenosine uptake represents a distinct and novel approach compared to these other classes of drugs.
Conclusion
This compound demonstrates a novel mechanism of action as an ENT1 inhibitor, leading to the suppression of bladder afferent nerve activity. Preclinical studies in rat models show its potential to reduce bladder hyperactivity, particularly in irritated bladder conditions, without significantly affecting the amplitude of bladder contractions.[6] This suggests a primary effect on the sensory pathways involved in OAB. While further clinical investigation is needed, the unique mechanism of this compound positions it as a promising area of research for the development of new OAB therapies.
References
- 1. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Anti-overactive Bladder Activity of this compound Is Mediated by Blocking Equilibrative Nucleoside Transporter-1 [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a putative afferent nerve inhibitor, on bladder and vesico-vascular reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 9. protocols.io [protocols.io]
- 10. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best practices for cystometric evaluation of lower urinary tract function in muriform rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of KW-7158's Mode of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KW-7158's mode of action with alternative treatments for overactive bladder (OAB). The information is supported by experimental data and detailed methodologies to facilitate independent verification and further research.
This compound is an investigational drug candidate for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and in some cases, urge incontinence. Unlike the current standard of care, which primarily consists of anticholinergic agents, this compound exhibits a novel, non-cholinergic mechanism of action. This distinction suggests the potential for a different side-effect profile, notably a reduction in adverse effects such as dry mouth and constipation that are commonly associated with anticholinergic medications.
Unraveling the Mechanism: Inhibition of ENT1 and Suppression of Afferent Nerve Activity
The primary molecular target of this compound has been identified as the Equilibrative Nucleoside Transporter-1 (ENT1). By inhibiting ENT1, this compound is believed to increase the local extracellular concentration of adenosine. This elevated adenosine level is thought to activate A-type potassium (K+) channels on peripheral sensory (afferent) neurons located in the dorsal root ganglion. The activation of these channels shortens the action potential duration, thereby suppressing the excitability and firing of these nerves that transmit bladder sensation to the central nervous system. This ultimately leads to the control of bladder overactivity.
This proposed mechanism is supported by findings that other known ENT1 inhibitors, such as nitrobenzylthioinosine, dipyridamole, and draflazine, also demonstrate efficacy in animal models of OAB.
Comparative Analysis of OAB Treatments
To provide a clear comparison, the following tables summarize the performance of this compound (based on preclinical data) and established OAB treatments.
| Drug/Treatment Class | Mechanism of Action | Key Efficacy Endpoints | Common Adverse Events |
| This compound | ENT1 inhibitor; suppresses afferent nerve activity | Preclinical (Rat Model): Increased bladder capacity, prolonged intercontraction intervals.[1] | Data from clinical trials is not yet available. |
| Anticholinergics | Competitive antagonists at muscarinic receptors in the bladder, inhibiting detrusor muscle contractions. | Clinical: Significant reduction in urge incontinence episodes, micturition frequency, and urgency episodes.[2][3][4] | Dry mouth, constipation, blurred vision, cognitive impairment.[2][4] |
| Beta-3 Adrenergic Agonists | Stimulate beta-3 adrenergic receptors in the bladder, leading to detrusor muscle relaxation and increased bladder capacity. | Clinical: Significant reduction in micturition frequency and urge incontinence episodes.[5][6][7][8][9] | Hypertension, nasopharyngitis, urinary tract infection.[6][8] |
| Botulinum Toxin A | Inhibits acetylcholine release from nerve endings in the bladder, causing muscle relaxation. Also modulates afferent pathways. | Clinical: Significant reduction in daily urinary incontinence episodes; a percentage of patients achieve complete continence.[10] | Urinary tract infection, urinary retention (may require catheterization).[10] |
Detailed Experimental Protocols
For researchers seeking to independently verify these findings, the following are detailed methodologies for key experiments.
Protocol 1: In Vitro ENT1 Inhibition Assay
This assay determines the inhibitory potential of a compound on ENT1-mediated nucleoside transport.
1. Cell Culture:
-
Utilize a cell line stably overexpressing human ENT1 (e.g., MDCKII-hENT1) and a corresponding mock-transfected control cell line.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
2. Uptake Experiment:
-
Seed cells in 96-well plates and grow to confluency.
-
On the day of the experiment, wash the cells twice with a pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution).
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of the test compound (e.g., this compound) or a known ENT1 inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine [NBMPR]) as a positive control.
-
Initiate the uptake by adding the assay buffer containing a radiolabeled ENT1 substrate (e.g., [3H]uridine) and the test compound.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature to ensure measurement of initial transport rates.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
3. Quantification and Analysis:
-
Lyse the cells with a scintillation cocktail.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Electrophysiological Recording of Bladder Afferent Nerve Activity
This ex vivo method allows for the direct measurement of nerve impulses from the afferent nerves innervating the bladder.
1. Tissue Preparation:
-
Euthanize a rat (e.g., Sprague-Dawley) and dissect the urinary bladder with the pelvic nerves attached.
-
Place the preparation in a recording chamber continuously perfused with oxygenated Krebs solution at 32-34°C.
-
Cannulate the ureters and the bladder dome for bladder filling and pressure recording.
2. Nerve Recording:
-
Carefully dissect a pelvic nerve bundle and place it in a suction electrode for recording.
-
Record multi-unit afferent nerve activity using a differential amplifier.
-
Filter the nerve signals (e.g., band-pass 300-3000 Hz) and acquire the data using a data acquisition system.
3. Experimental Procedure:
-
Fill the bladder with saline at a constant rate (e.g., 0.1 mL/min) to elicit distension-evoked afferent firing.
-
Record baseline afferent activity in response to bladder filling.
-
Administer the test compound (e.g., this compound) into the perfusing solution and record the changes in afferent nerve activity during subsequent bladder filling cycles.
4. Data Analysis:
-
Analyze the frequency and amplitude of the afferent nerve discharge.
-
Compare the afferent activity before and after drug application to determine the effect of the compound on nerve excitability.
Protocol 3: In Vivo Cystometry in a Rat Model of OAB
Cystometry is the gold standard for evaluating bladder function in animal models.
1. Animal Preparation:
-
Anesthetize a female Sprague-Dawley rat.
-
Implant a catheter into the bladder dome for infusion of saline and measurement of intravesical pressure.
-
In some protocols, a second catheter may be implanted to measure intra-abdominal pressure for the calculation of true detrusor pressure.
-
Exteriorize the catheter(s) at the nape of the neck.
-
Allow the animal to recover from surgery for several days.
2. Cystometry Procedure:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10 mL/h) to elicit micturition cycles.
-
Record the intravesical pressure continuously.
-
Measure key cystometric parameters including:
-
Micturition pressure (the peak pressure during voiding)
-
Bladder capacity (the volume of saline infused to elicit a micturition)
-
Intercontraction interval (the time between micturitions)
-
Presence of non-voiding contractions (a sign of bladder overactivity)
-
3. Drug Administration and Analysis:
-
Administer the test compound (e.g., this compound) via an appropriate route (e.g., intravenous, oral).
-
Continue the cystometric recording to assess the effects of the compound on the measured parameters.
-
Compare the pre- and post-drug values to determine the efficacy of the treatment in the OAB model.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and a comparison of the modes of action.
Caption: Proposed signaling pathway of this compound.
Caption: A typical experimental workflow for evaluating OAB drug candidates.
Caption: Comparison of the primary targets of different OAB drug classes.
References
- 1. Bladder-pelvic nerve electrophysiology [bio-protocol.org]
- 2. bioivt.com [bioivt.com]
- 3. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recording of Electrically Evoked Neural Activity and Bladder Pressure Responses in Awake Rats Chronically Implanted With a Pelvic Nerve Array - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating afferent nerve activity from the lower urinary tract: highlighting some basic research techniques and clinical evaluation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinergic drugs versus other medications for overactive bladder syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Electrophysiological Recording from Colonic Afferent Nerves in an Ex Vivo Rat Colon [jove.com]
- 9. einj.org [einj.org]
- 10. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Preclinical Findings on KW-7158 for Overactive Bladder
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting the quality of life for millions worldwide. Current therapeutic strategies primarily revolve around antimuscarinic agents and β3-adrenoceptor agonists. However, the quest for novel mechanisms of action with improved efficacy and tolerability profiles remains a key focus in urological drug development. KW-7158, a putative afferent nerve inhibitor, has emerged as a promising investigational compound for OAB. Preclinical evidence strongly suggests that its therapeutic effects are mediated through the inhibition of the equilibrative nucleoside transporter-1 (ENT1).[1][2][3] This guide provides a comprehensive comparison of the preclinical findings on this compound with other known ENT1 inhibitors, presenting key experimental data to help assess its clinical relevance.
Mechanism of Action: Targeting the Adenosine Pathway
This compound exerts its effects on bladder function through a unique mechanism centered on the modulation of adenosine signaling.[1][2] By inhibiting ENT1, this compound blocks the reuptake of adenosine into cells, leading to an accumulation of extracellular adenosine. This elevated adenosine level is thought to activate A-type K+ channels in afferent neurons, which suppresses nerve excitability and firing, ultimately leading to a reduction in bladder smooth muscle contractions and OAB symptoms.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anti-overactive bladder activity of this compound is mediated by blocking equilibrative nucleoside transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KW-7158 (Vibegron): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of KW-7158, also known as Vibegron, a selective beta-3 adrenergic receptor agonist.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. According to available Safety Data Sheets (SDS), Vibegron is not classified as a hazardous substance.[1][2] However, it is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to prevent skin and eye contact.[2] In case of accidental contact, rinse the affected area thoroughly with water.[1][2]
Regulatory Framework for Disposal
The primary directive for the disposal of this compound, as stated in its Safety Data Sheets, is to "Dispose substance in accordance with prevailing country, federal, state and local regulations." [2] This means that there is no single, universal chemical neutralization method; instead, disposal procedures are dictated by governmental regulations. In the United States, the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the framework for managing pharmaceutical waste.
Step-by-Step Disposal Procedure for this compound in a Laboratory Setting
The following procedure is a general guideline based on best practices for the disposal of non-hazardous pharmaceutical waste from research laboratories. It is crucial to consult and adhere to your institution's specific waste management policies and local regulations.
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially hazardous materials. It should be collected in a designated, separate waste container.
-
Containerization: Use a clearly labeled, sealed, and non-reactive container for collecting this compound waste. The container should be in good condition and compatible with the physical form of the waste (solid or solution).
-
Labeling: The waste container must be accurately labeled with the following information:
-
The words "Non-Hazardous Pharmaceutical Waste"
-
The name of the compound: "this compound (Vibegron)"
-
The approximate quantity of the waste
-
The date of accumulation
-
-
Storage: Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials.
-
Waste Pickup and Disposal: Arrange for the collection of the waste container by your institution's licensed hazardous waste management vendor. These vendors are equipped to transport and dispose of pharmaceutical waste in compliance with all regulations, typically through incineration.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and institutional policies, the following table summarizes key physical and chemical properties of Vibegron (this compound) relevant to its handling.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₄O₃ | [1][2] |
| Molecular Weight | 444.53 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | No data available |
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The recommended and regulated method of disposal is through a certified waste management provider.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound can be visualized as follows:
By adhering to these procedures and consulting with your institution's environmental health and safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Navigating the Safe Handling and Disposal of KW-7158
For researchers, scientists, and drug development professionals working with KW-7158, a comprehensive understanding of safety protocols and handling procedures is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling similar adenosine A1 receptor antagonists and nucleotide analogs. This document aims to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Essential Safety and Personal Protective Equipment (PPE)
Given the nature of this compound as a research compound, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. A systematic approach to handling will minimize exposure risks and prevent contamination.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Chemical-resistant nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Experimental Procedures | Chemical splash |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
